Technical Documentation Center

2-(3,4-Diethoxyphenyl)acetohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,4-Diethoxyphenyl)acetohydrazide
  • CAS: 91908-37-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Diethoxyphenyl)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in published literature, this guide consolidates available information and provides inferred protocols and data based on well-established chemical principles and analysis of closely related analogues.

Introduction

2-(3,4-Diethoxyphenyl)acetohydrazide belongs to the class of acetohydrazides, which are derivatives of hydrazine and carboxylic acids. The core structure, featuring a hydrazide moiety (-CONHNH2), is a recognized pharmacophore and a versatile synthetic intermediate. The presence of the 3,4-diethoxyphenyl group is expected to influence the compound's lipophilicity and biological activity. Hydrazide-hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including antimicrobial and antifungal properties.[1] This guide will detail the probable synthetic route and expected analytical characteristics of the title compound.

Synthesis Protocol

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide can be logically achieved through a two-step process starting from the commercially available 2-(3,4-diethoxyphenyl)acetic acid. The proposed synthetic pathway involves an initial esterification of the carboxylic acid to its ethyl ester, followed by hydrazinolysis to yield the final acetohydrazide.

Step 1: Synthesis of Ethyl 2-(3,4-diethoxyphenyl)acetate (Intermediate)

Principle: The esterification of a carboxylic acid is typically achieved by reacting it with an alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and driving it to completion often involves removing the water formed during the reaction or using an excess of the alcohol.

Experimental Protocol (Inferred):

  • To a solution of 2-(3,4-diethoxyphenyl)acetic acid (1.0 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-diethoxyphenyl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

Principle: The most common and effective method for the preparation of acid hydrazides is the hydrazinolysis of their corresponding esters. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the ester carbonyl group.

Experimental Protocol:

  • Dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1.0 eq.) in a suitable solvent like ethanol or methanol.[2]

  • Add an excess of hydrazine hydrate (typically 3-5 eq.) to the solution.[2]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.[2]

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-(3,4-Diethoxyphenyl)acetohydrazide.

Characterization Data

The structural confirmation of the synthesized 2-(3,4-Diethoxyphenyl)acetohydrazide relies on a combination of spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Exact Mass238.131742 g/mol
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

  • Experimental Data (DMSO-d6): A ¹H NMR spectrum for 2-(3,4-diethoxyphenyl)acetohydrazide in DMSO-d6 is available.[4]

  • Predicted Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons: Signals for the three aromatic protons on the di-substituted benzene ring are expected in the range of δ 6.7-7.0 ppm. These will likely appear as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.

    • -CH₂- (Methylene adjacent to aromatic ring): A singlet for the two methylene protons is expected around δ 3.3-3.5 ppm.

    • -O-CH₂- (Methylene of ethoxy groups): Two quartets for the four methylene protons of the two ethoxy groups should appear around δ 3.9-4.1 ppm.

    • -CH₃ (Methyl of ethoxy groups): Two triplets for the six methyl protons of the two ethoxy groups are expected around δ 1.3-1.4 ppm.

    • -NH₂ and -NH- Protons: Broad singlets for the amine and amide protons are expected. Their chemical shifts can vary depending on concentration and temperature but are typically in the range of δ 4.2 ppm (-NH₂) and δ 9.0 ppm (-NH-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. No direct experimental spectrum is available, but the chemical shifts can be predicted based on analogous structures.

  • Predicted Chemical Shifts (δ):

    • Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 168-172 ppm.

    • Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 110-150 ppm. The carbons attached to the ethoxy groups will be the most downfield in this region.

    • -O-CH₂- Carbons: Signals for the methylene carbons of the ethoxy groups are expected around δ 63-65 ppm.

    • -CH₂- Carbon (adjacent to aromatic ring): A signal for the methylene carbon is expected around δ 40-45 ppm.

    • -CH₃ Carbons: Signals for the methyl carbons of the ethoxy groups are expected in the upfield region, around δ 14-16 ppm.

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Predicted Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.

    • C-H Stretching (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

    • C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

    • N-H Bending (Amide II): An absorption band around 1580-1620 cm⁻¹.

    • C-O Stretching (Ether): Strong absorptions in the region of 1200-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl ether linkages.

    • C=C Stretching (Aromatic): Bands of variable intensity in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺):

    • The mass spectrum should show a molecular ion peak at m/z = 238, corresponding to the molecular weight of the compound.

  • Expected Fragmentation Pattern:

    • Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 207.

    • Cleavage of the C-C bond between the methylene group and the carbonyl group, leading to a prominent peak corresponding to the 3,4-diethoxyphenylmethyl cation at m/z = 179.

    • Other fragments corresponding to the loss of ethoxy groups and further fragmentation of the aromatic ring.

Experimental Workflows and Synthesis Diagram

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the steps involved.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start 2-(3,4-Diethoxyphenyl)acetic acid intermediate Ethyl 2-(3,4-diethoxyphenyl)acetate start->intermediate Esterification (Ethanol, H₂SO₄ cat.) final 2-(3,4-Diethoxyphenyl)acetohydrazide intermediate->final Hydrazinolysis (Hydrazine Hydrate)

References

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 2-(3,4-Diethoxyphenyl)acetohydrazide. Due to the limited avail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(3,4-Diethoxyphenyl)acetohydrazide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 2-(3,4-Dimethoxyphenyl)acetohydrazide, and established principles of organic chemistry to project its physicochemical properties, reactivity, and potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, data analysis, and visualizations to facilitate further investigation of this and related compounds.

Introduction

2-(3,4-Diethoxyphenyl)acetohydrazide belongs to the class of aromatic hydrazides, a group of compounds recognized for their significant and diverse biological activities. The core structure, featuring a diethoxyphenyl moiety linked to an acetohydrazide group, presents a versatile scaffold for chemical modification and exploration of therapeutic potential. Hydrazide derivatives have been extensively studied and have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. This guide aims to consolidate the known and predicted chemical characteristics of 2-(3,4-Diethoxyphenyl)acetohydrazide to support its potential development as a lead compound in pharmaceutical research.

Physicochemical Properties

Direct experimental data for 2-(3,4-Diethoxyphenyl)acetohydrazide is scarce in the current literature. However, its properties can be reasonably predicted by examining its structural analog, 2-(3,4-Dimethoxyphenyl)acetohydrazide. The primary difference lies in the substitution of two methoxy groups with two ethoxy groups, which is expected to increase the lipophilicity and molecular weight.

Table 1: Comparison of Physicochemical Properties

Property2-(3,4-Diethoxyphenyl)acetohydrazide (Predicted)2-(3,4-Dimethoxyphenyl)acetohydrazide (Experimental)
Molecular Formula C12H18N2O3C10H14N2O3
Molecular Weight 238.28 g/mol 210.23 g/mol
CAS Number Not available60075-23-2
Appearance Predicted to be a solidSolid
Melting Point Predicted to be in a similar range to the dimethoxy analog103 °C
LogP (Predicted) Higher than dimethoxy analog due to ethoxy groups~0.8
Solubility Predicted to have lower aqueous solubility than the dimethoxy analogData not available

Synthesis and Experimental Protocols

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide can be achieved through a two-step process starting from 3,4-diethoxyphenylacetic acid. The acid is first esterified, followed by hydrazinolysis of the resulting ester.

Synthesis of Ethyl 2-(3,4-diethoxyphenyl)acetate (Intermediate)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethoxyphenylacetic acid (1 equivalent) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-diethoxyphenyl)acetate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1 equivalent) in ethanol (10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (80-99%, 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Drying: Dry the product under vacuum to yield 2-(3,4-Diethoxyphenyl)acetohydrazide.

Synthesis_Workflow A 3,4-Diethoxyphenylacetic Acid B Ethyl 2-(3,4-diethoxyphenyl)acetate A->B Ethanol, H₂SO₄ (cat.), Reflux C 2-(3,4-Diethoxyphenyl)acetohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Chemical Reactivity

The chemical reactivity of 2-(3,4-Diethoxyphenyl)acetohydrazide is primarily dictated by the nucleophilic nature of the terminal -NH2 group of the hydrazide moiety. This functional group can readily react with electrophiles, making it a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

Key Reactions:

  • Formation of Hydrazones: The terminal amino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex drug candidates.

  • Cyclization Reactions: Acetohydrazides are versatile precursors for the synthesis of five- and six-membered heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles. These heterocyclic systems are prevalent in many biologically active molecules.

  • Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form N,N'-diacylhydrazines.

Reactivity_Diagram Start 2-(3,4-Diethoxyphenyl)acetohydrazide Hydrazone Hydrazone Derivatives Start->Hydrazone Aldehydes/Ketones Heterocycle Heterocyclic Compounds (e.g., Oxadiazoles, Pyrazoles) Start->Heterocycle Cyclizing Agents Diacylhydrazine N,N'-Diacylhydrazine Derivatives Start->Diacylhydrazine Acid Chlorides/Anhydrides Signaling_Pathway Compound 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative Enzyme Fungal Succinate Dehydrogenase (SDH) Compound->Enzyme Inhibition Pathway Electron Transport Chain Enzyme->Pathway Blocked Outcome1 ATP Synthesis Inhibition Pathway->Outcome1 Outcome2 Fungal Cell Death Outcome1->Outcome2

Foundational

Spectroscopic and Biological Profile of 2-(3,4-Diethoxyphenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest in medicinal chemistry. Due to the limited availability of direct spectral data for this specific molecule, this guide also includes comparative data from its close structural analog, 2-(3,4-Dimethoxyphenyl)acetohydrazide, to provide a foundational understanding of its expected spectroscopic properties. This document details experimental protocols for the synthesis of related hydrazides and explores the potential biological activities based on studies of structurally similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for 2-(3,4-Diethoxyphenyl)acetohydrazide in DMSO-d6 is known to exist, though the detailed spectral data is not publicly available.[1] The expected chemical shifts can be inferred from the known data of 2-(3,4-Dimethoxyphenyl)acetohydrazide.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (ppm) for 2-(3,4-Diethoxyphenyl)acetohydrazide (in DMSO-d6) Reported Chemical Shift (ppm) for 2-(3,4-Dimethoxyphenyl)acetohydrazide (in CDCl₃)
-NH₂ (broad singlet)~4.2~3.93
-NH- (broad singlet)~9.0~7.8
Aromatic-H6.7 - 6.96.72 - 6.81
-CH₂- (acetyl)~3.3~3.4
-O-CH₂- (ethoxy)~4.0 (quartet)-
-CH₃ (ethoxy)~1.3 (triplet)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment Expected Chemical Shift (ppm) for 2-(3,4-Diethoxyphenyl)acetohydrazide
C=O~170
Aromatic C-O~148
Aromatic C-H112 - 122
Aromatic C (quaternary)~128
-O-CH₂- (ethoxy)~64
-CH₂- (acetyl)~40
-CH₃ (ethoxy)~15
Infrared (IR) Spectroscopy

The IR spectrum of 2-(3,4-Diethoxyphenyl)acetohydrazide is expected to show characteristic peaks for its functional groups.

Table 3: IR Spectroscopic Data (Predicted)

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide & amine)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide I)1640 - 1680
N-H bend (amide II)1515 - 1570
C-O-C stretch (ether)1230 - 1270 and 1020 - 1050
Mass Spectrometry (MS)

The mass spectrum of 2-(3,4-Diethoxyphenyl)acetohydrazide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydrazide group and cleavage of the ether linkages. For comparison, the mass spectrometry data for 2-(3,4-Dimethoxyphenyl)acetohydrazide shows a molecular ion peak at m/z 210 and a top peak at m/z 151.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M]+ Peak
2-(3,4-Diethoxyphenyl)acetohydrazideC₁₂H₁₈N₂O₃238.28 g/mol m/z 238
2-(3,4-Dimethoxyphenyl)acetohydrazideC₁₀H₁₄N₂O₃210.23 g/mol m/z 210

Experimental Protocols

A general and widely used method for the synthesis of acetohydrazide derivatives involves a two-step process starting from the corresponding substituted acetic acid.

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This protocol is a generalized procedure based on common methods for hydrazide synthesis.

Step 1: Esterification of 3,4-Diethoxyphenylacetic acid

3,4-Diethoxyphenylacetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ethyl 2-(3,4-diethoxyphenyl)acetate is extracted with an organic solvent, dried, and purified.

Step 2: Hydrazinolysis of Ethyl 2-(3,4-diethoxyphenyl)acetate

The purified ethyl 2-(3,4-diethoxyphenyl)acetate is dissolved in ethanol, and hydrazine hydrate is added in a slight excess. The mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid, 2-(3,4-Diethoxyphenyl)acetohydrazide, is recrystallized from a suitable solvent like ethanol to yield the pure product.

G Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide A 3,4-Diethoxyphenylacetic acid B Ethanol, H₂SO₄ (cat.) Reflux A->B C Ethyl 2-(3,4-diethoxyphenyl)acetate B->C D Hydrazine Hydrate Ethanol C->D E 2-(3,4-Diethoxyphenyl)acetohydrazide D->E

A general synthetic workflow for 2-(3,4-Diethoxyphenyl)acetohydrazide.

Potential Biological Signaling Pathways

While the specific biological activities of 2-(3,4-Diethoxyphenyl)acetohydrazide have not been extensively reported, derivatives of acetohydrazide are known to possess a range of pharmacological properties, including antimicrobial and anticancer activities.[2] The 3,4-diethoxyphenyl moiety is also found in compounds with various biological effects.

Postulated Antimicrobial Mechanism

Many hydrazide derivatives exert their antimicrobial effects by inhibiting essential enzymes in bacteria and fungi. A plausible mechanism of action could involve the inhibition of enzymes crucial for cell wall synthesis or DNA replication.

G Postulated Antimicrobial Action A 2-(3,4-Diethoxyphenyl)acetohydrazide B Bacterial/Fungal Cell A->B C Inhibition of Essential Enzymes (e.g., DNA gyrase, MurD) B->C Enters D Disruption of Cell Wall Synthesis or DNA Replication C->D E Cell Death or Inhibition of Growth D->E

A potential mechanism of antimicrobial activity.
Potential as Enzyme Inhibitors in Drug Development

The structural features of 2-(3,4-Diethoxyphenyl)acetohydrazide make it a candidate for targeting various enzymes implicated in disease. For instance, related compounds have shown inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target in the treatment of neurological disorders.

G Enzyme Inhibition Potential cluster_0 Drug Development Workflow A 2-(3,4-Diethoxyphenyl)acetohydrazide (Lead Compound) B Target Enzyme (e.g., MAO, Kinases) A->B interacts with C Binding to Active Site B->C leads to D Inhibition of Enzyme Activity C->D E Therapeutic Effect D->E

A logical workflow for evaluating enzyme inhibition.

Conclusion

2-(3,4-Diethoxyphenyl)acetohydrazide is a molecule with potential for further investigation in the field of medicinal chemistry. While comprehensive spectroscopic data is not yet widely available, this guide provides a foundational understanding based on its structural analogs and general chemical principles. The outlined synthetic protocols and postulated biological activities offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental work is necessary to fully characterize its spectroscopic properties and elucidate its specific biological mechanisms of action.

References

Exploratory

Structural Elucidation of 2-(3,4-Diethoxyphenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and in-depth analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a potential biological signaling pathway is proposed based on the known activities of related hydrazide derivatives. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to facilitate understanding.

Synthesis Methodology

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide is accomplished through a three-step process commencing with the commercially available precursor, 2-(3,4-Diethoxyphenyl)acetonitrile. The synthetic workflow involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by Fischer esterification to the ethyl ester, and concluding with hydrazinolysis to yield the target acetohydrazide.

Experimental Workflow: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-(3,4-Diethoxyphenyl)acetonitrile C Reflux A->C B Aqueous H2SO4 B->C D 2-(3,4-Diethoxyphenyl)acetic acid C->D E Ethanol (excess) G Reflux D->G E->G F H2SO4 (cat.) F->G H Ethyl 2-(3,4-diethoxyphenyl)acetate G->H I Hydrazine Hydrate K Reflux H->K I->K J Ethanol J->K L 2-(3,4-Diethoxyphenyl)acetohydrazide K->L G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 2-(3,4-Diethoxyphenyl)acetohydrazide Inhibitor->COX2

Foundational

Potential Biological Activities of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Hydrazide-hydrazone derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on the potential therapeutic applications of derivatives of 2-(3,4-Diethoxyphenyl)acetohydrazide. While specific research on this particular scaffold is emerging, this document synthesizes the current understanding of structurally related acetohydrazide and hydrazone compounds to elucidate their potential as antimicrobial, antifungal, and anticancer agents. We provide a framework for the synthesis, experimental evaluation, and potential mechanisms of action of these promising compounds. This guide aims to be a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The core structure of 2-(3,4-Diethoxyphenyl)acetohydrazide presents a promising scaffold for the development of novel therapeutic agents. The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key pharmacophore known to be responsible for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The diethoxyphenyl group can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with biological targets. This guide explores the potential biological activities of derivatives of this core structure, drawing on data from analogous compounds to highlight promising avenues for future research and drug development.

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives, particularly Schiff bases, typically follows a straightforward two-step process. The initial step involves the formation of the core hydrazide, which is then condensed with various aldehydes or ketones.

A general synthetic pathway is outlined below:

Synthesis_Workflow start 2-(3,4-Diethoxyphenyl)acetic acid ester Ethyl 2-(3,4-diethoxyphenyl)acetate start->ester Esterification (Ethanol, H₂SO₄) hydrazide 2-(3,4-Diethoxyphenyl)acetohydrazide ester->hydrazide Hydrazinolysis (Hydrazine Hydrate) product 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative (Schiff Base) hydrazide->product Condensation (Ethanol, Reflux) aldehyde Substituted Aldehyde/Ketone aldehyde->product

General synthesis workflow for 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives.

Potential Biological Activities

While specific quantitative data for 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives are not extensively available in public literature, the broader class of acetohydrazide and hydrazone derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives have shown notable activity against a range of bacterial pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives against Bacterial Strains

Compound IDSubstituent (R)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
DP-H-R1 e.g., 4-ChlorophenylData not availableData not availableData not available
DP-H-R2 e.g., 2-HydroxyphenylData not availableData not availableData not available
DP-H-R3 e.g., 4-NitrophenylData not availableData not availableData not available
Ciprofloxacin (Standard)Reference valueReference valueReference value
Antifungal Activity

Several studies have reported the antifungal potential of hydrazone derivatives. Their proposed mechanism of action involves the disruption of the fungal cell membrane's integrity, which can be analogous to the action of azole antifungal drugs.

Table 2: Template for Minimum Inhibitory Concentration (MIC) Data of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives against Fungal Strains

Compound IDSubstituent (R)Candida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
DP-H-R1 e.g., 4-ChlorophenylData not availableData not available
DP-H-R2 e.g., 2-HydroxyphenylData not availableData not available
DP-H-R3 e.g., 4-NitrophenylData not availableData not available
Fluconazole (Standard)Reference valueReference value
Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as promising candidates for anticancer drug development. One of the proposed mechanisms for their anticancer activity is the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Table 3: Template for IC50 Values of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives against Human Cancer Cell Lines

Compound IDSubstituent (R)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
DP-H-R1 e.g., 4-ChlorophenylData not availableData not availableData not available
DP-H-R2 e.g., 2-HydroxyphenylData not availableData not availableData not available
DP-H-R3 e.g., 4-NitrophenylData not availableData not availableData not available
Doxorubicin (Standard)Reference valueReference valueReference value
Antitubercular Activity

The hydrazide moiety is a well-known pharmacophore in antitubercular drugs, with isoniazid being a prominent example. Therefore, derivatives of 2-(3,4-Diethoxyphenyl)acetohydrazide warrant investigation for their potential activity against Mycobacterium tuberculosis.

Experimental Protocols

General Synthesis of Schiff Bases from 2-(3,4-Diethoxyphenyl)acetohydrazide
  • Preparation of 2-(3,4-Diethoxyphenyl)acetohydrazide:

    • A mixture of ethyl 2-(3,4-diethoxyphenyl)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 2-(3,4-diethoxyphenyl)acetohydrazide.

  • Synthesis of Schiff Bases:

    • A solution of 2-(3,4-diethoxyphenyl)acetohydrazide (0.01 mol) in ethanol (20 mL) is added to a solution of the appropriate substituted aldehyde or ketone (0.01 mol) in ethanol (20 mL).

    • A few drops of glacial acetic acid are added as a catalyst.

    • The reaction mixture is refluxed for 4-6 hours.

    • The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base derivative.

Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the prepared inoculum.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

  • Preparation of Test Plates: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the microbial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Controls: A well with broth and inoculum (growth control) and a well with broth only (sterility control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

A plausible mechanism for the antibacterial activity of these derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

DNA_Gyrase_Inhibition Compound 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Binds to & Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Introduces negative supercoils Replication DNA Replication Supercoiling->Replication Enables CellDeath Bacterial Cell Death Replication->CellDeath Halts

Proposed inhibition of bacterial DNA gyrase.
Inhibition of VEGFR-2 Signaling in Cancer

The anticancer potential of these derivatives may be attributed to their ability to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative Compound->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Proposed inhibition of the VEGFR-2 signaling pathway.

Conclusion

Derivatives of 2-(3,4-Diethoxyphenyl)acetohydrazide represent a promising class of compounds with the potential for a wide range of biological activities. Based on the extensive research on structurally similar hydrazide-hydrazones, these derivatives are worthy candidates for further investigation as antimicrobial, antifungal, and anticancer agents. This technical guide provides a foundational framework for their synthesis and evaluation. Future research should focus on the systematic synthesis of a library of these derivatives and comprehensive screening to generate specific quantitative data on their biological activities. Elucidating their precise mechanisms of action will be crucial for their development as novel therapeutic agents.

Exploratory

In Silico Modeling of 2-(3,4-Diethoxyphenyl)acetohydrazide Interactions: A Technical Guide

Introduction to Acetohydrazide Derivatives in Drug Discovery Acetohydrazide derivatives are a versatile class of compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, ant...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Acetohydrazide Derivatives in Drug Discovery

Acetohydrazide derivatives are a versatile class of compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The core acetohydrazide scaffold serves as a valuable pharmacophore that can be readily modified to achieve desired therapeutic effects. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are pivotal in understanding the interactions of these derivatives with their biological targets at a molecular level, thereby guiding the rational design of more potent and selective drug candidates.[6][7][8][9][10][11]

Key Biological Targets and In Silico Insights

In silico studies on various acetohydrazide analogs have identified several key protein targets. This section summarizes the findings and presents the quantitative data in a structured format.

Enzyme Inhibition

A significant number of studies have focused on the enzyme inhibitory potential of acetohydrazide derivatives.

Table 1: In Silico Docking Scores and Experimental Activities of Acetohydrazide Derivatives against Various Enzymes

Compound ClassTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Phenoxy acetohydrazide derivativesUrease-Ni1, Ni2, His249, His2750.58 µM (for the most potent analog)[6]
4-Hydroxybenzohydrazide derivativesMonoamine Oxidase B (MAO-B)-6.91 to -8.55--[8][12]
4-Hydroxybenzohydrazide derivativesAcetylcholinesterase (AChE)---[8][12]
Pyrrolyl-phenoxy acetohydrazidesEnoyl-ACP Reductase (InhA)-Tyr158, NAD+-[11]
Bis-Schiff bases of 2,4-dihydroxyacetophenonePhosphodiesterase-1 (PDE-1)--0.05 ± 0.11 to 8.02 ± 1.03 μM[13]
Bis-Schiff bases of 2,4-dihydroxyacetophenonePhosphodiesterase-3 (PDE-3)--0.012 ± 0.32 to 1.01 ± 0.22 μM[13]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols for In Silico Modeling

This section details the common methodologies employed in the in silico analysis of acetohydrazide derivatives. These protocols can be adapted for studying 2-(3,4-diethoxyphenyl)acetohydrazide.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Workflow for Molecular Docking:

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis l1 Draw 2D structure of 2-(3,4-diethoxyphenyl)acetohydrazide l2 Convert to 3D structure l1->l2 l3 Energy Minimization (e.g., using MMFF94 force field) l2->l3 d1 Define binding site (grid box generation) l3->d1 p1 Download protein structure from Protein Data Bank (PDB) p2 Remove water molecules and heteroatoms p1->p2 p3 Add polar hydrogens and assign charges p2->p3 p3->d1 d2 Run docking algorithm (e.g., AutoDock Vina, Glide) d1->d2 d3 Generate multiple binding poses d2->d3 a1 Analyze docking scores and binding energies d3->a1 a2 Visualize protein-ligand interactions (H-bonds, etc.) a1->a2 a3 Select best binding pose a2->a3

Caption: Workflow for a typical molecular docking study.

Detailed Steps:

  • Ligand Preparation: The 3D structure of 2-(3,4-diethoxyphenyl)acetohydrazide is generated and energy minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined grid and to score the different binding poses.[8][12]

  • Pose Analysis: The resulting poses are analyzed based on their docking scores and the interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with the protein's active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Experimental Workflow for Molecular Dynamics Simulation:

md_simulation_workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis start Start with the best docked protein-ligand complex s1 Solvate the complex in a water box start->s1 s2 Add counter-ions to neutralize the system s1->s2 sim1 Energy Minimization s2->sim1 sim2 Equilibration (NVT and NPT) sim1->sim2 sim3 Production MD Run sim2->sim3 a1 Calculate RMSD and RMSF sim3->a1 a2 Analyze hydrogen bonds and other interactions a1->a2 a3 Calculate binding free energy (e.g., MM-PBSA/GBSA) a2->a3

Caption: General workflow for molecular dynamics simulations.

Potential Signaling Pathway Interactions

Based on the identified targets for related acetohydrazide compounds, the following signaling pathways could be potentially modulated by 2-(3,4-diethoxyphenyl)acetohydrazide.

Phosphodiesterase (PDE) Inhibition Pathway

Inhibition of PDEs, particularly PDE1 and PDE3, can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This can have various downstream effects, including smooth muscle relaxation and anti-inflammatory responses.[13]

pde_pathway cluster_membrane Cell Membrane Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC AMP_GMP AMP/GMP cAMP_cGMP->AMP_GMP Hydrolyzes PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation) PKA_PKG->Downstream Acetohydrazide 2-(3,4-Diethoxyphenyl)acetohydrazide (Potential Inhibitor) Acetohydrazide->PDE Inhibits

Caption: Potential effect on the PDE signaling pathway.

Conclusion

While direct experimental and in silico data for 2-(3,4-diethoxyphenyl)acetohydrazide is currently limited, the extensive research on structurally similar acetohydrazide and benzhydrazide derivatives provides a strong foundation for future investigations. The methodologies and findings presented in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this compound through in silico modeling. By leveraging these computational approaches, it is possible to predict its biological targets, understand its mechanism of action, and ultimately accelerate its development as a potential therapeutic agent.

References

Foundational

Exploring the Therapeutic Potential of 2-(3,4-Diethoxyphenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the therapeutic potential of the novel compound 2-(3,4-Diethoxyphenyl)acetohydrazide. Due to the limited direct resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of the novel compound 2-(3,4-Diethoxyphenyl)acetohydrazide. Due to the limited direct research on this specific molecule, this paper establishes a predictive framework based on the known biological activities of structurally analogous acetohydrazide and hydrazone derivatives. By examining the synthesis, experimental protocols, and observed therapeutic effects of related compounds, we project potential applications for 2-(3,4-Diethoxyphenyl)acetohydrazide in areas such as antimicrobial, anti-inflammatory, and anticancer research. This document serves as a foundational resource to guide future investigation into this promising compound.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of therapeutic applications. The core acetohydrazide scaffold serves as a versatile building block for the synthesis of novel derivatives with diverse biological activities. While direct experimental data on 2-(3,4-Diethoxyphenyl)acetohydrazide is not currently available in published literature, its structural similarity to other biologically active compounds, particularly those with di-substituted phenyl rings, suggests a strong potential for therapeutic relevance. This guide will therefore focus on the established knowledge of related compounds to infer the potential properties and guide future research on 2-(3,4-Diethoxyphenyl)acetohydrazide.

Proposed Synthesis

Based on established methods for the synthesis of similar acetohydrazide derivatives, a probable synthetic route for 2-(3,4-Diethoxyphenyl)acetohydrazide is proposed. The synthesis would likely begin with 2-(3,4-diethoxyphenyl)acetic acid, which would first be esterified, followed by hydrazinolysis.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 2-(3,4-Diethoxyphenyl)acetic acid product1 Ethyl 2-(3,4-diethoxyphenyl)acetate start->product1 Reflux reagent1 Ethanol (EtOH) Thionyl Chloride (SOCl2) reagent1->product1 product1_2 Ethyl 2-(3,4-diethoxyphenyl)acetate final_product 2-(3,4-Diethoxyphenyl)acetohydrazide product1_2->final_product Reflux reagent2 Hydrazine Hydrate (N2H4·H2O) reagent2->final_product

Caption: Proposed two-step synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Potential Therapeutic Activities of Structurally Related Compounds

The therapeutic potential of 2-(3,4-Diethoxyphenyl)acetohydrazide can be inferred from the documented activities of analogous compounds. A summary of these activities is presented below.

Table 1: Biological Activities of Structurally Similar Acetohydrazide Derivatives
Compound ClassSpecific ExamplesObserved Biological ActivityReference
Phenylacetohydrazide DerivativesN'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideAntibacterial (Gram-positive and Gram-negative)[1]
Phenoxyacetohydrazide DerivativesN-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideAnti-inflammatory[2]
Benzohydrazide Derivatives(E)-4-Chloro-N'-(3,4- dimethoxybenzylidene)benzohydrazideAntimicrobial, Antioxidant[3]
Hydroxy-substituted Acetohydrazides2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazideAnticancer (MCF-7 and PC-3 cell lines)[4]

Experimental Protocols for Evaluating Therapeutic Potential

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of 2-(3,4-Diethoxyphenyl)acetohydrazide, based on protocols used for analogous compounds.

Antimicrobial Activity Assessment

Objective: To determine the antibacterial and antifungal efficacy of the target compound.

Methodology (Agar Well Diffusion Method):

  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar surfaces with standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create wells of 6 mm diameter in the agar plates.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic (e.g., Gentamycin) and the solvent as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Evaluation

Objective: To assess the in vivo anti-inflammatory properties of the compound.

Methodology (Carrageenan-Induced Paw Edema in Rats):

  • Administer the test compound or a reference drug (e.g., Diclofenac) orally to rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathways

Based on the prevalent anti-inflammatory and anticancer activities of related hydrazide derivatives, it is plausible that 2-(3,4-Diethoxyphenyl)acetohydrazide could modulate key signaling pathways involved in these processes. For instance, many anti-inflammatory agents target the NF-κB signaling pathway, while anticancer compounds often induce apoptosis via caspase activation.

Signaling_Pathway cluster_inflammation Potential Anti-inflammatory Pathway cluster_apoptosis Potential Apoptotic Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Target_Compound 2-(3,4-Diethoxyphenyl)acetohydrazide Target_Compound->IKK Inhibition? Cancer_Cell Cancer Cell Mitochondria Mitochondrial Disruption Cancer_Cell->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Target_Compound_Apop 2-(3,4-Diethoxyphenyl)acetohydrazide Target_Compound_Apop->Mitochondria Induction?

Caption: Hypothesized signaling pathways potentially modulated by the target compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of 2-(3,4-Diethoxyphenyl)acetohydrazide is yet to be established, the extensive research on structurally related compounds provides a strong rationale for its investigation. The diethoxyphenyl moiety may enhance lipophilicity and bioavailability compared to its dimethoxy counterparts, potentially leading to improved pharmacological properties.

Future research should focus on the synthesis and in-depth biological evaluation of 2-(3,4-Diethoxyphenyl)acetohydrazide using the experimental protocols outlined in this guide. Initial screening for antimicrobial, anticancer, and anti-inflammatory activities is highly recommended. Subsequent studies could explore its mechanism of action, focusing on key signaling pathways, and conduct structure-activity relationship (SAR) studies to optimize its therapeutic efficacy. This foundational work will be crucial in determining the clinical viability of this promising compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the chemical synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the acetohydrazide moiety in various bioactive molecules. The protocol is presented in a step-by-step manner, suitable for execution in a standard organic chemistry laboratory.

Quantitative Data Summary
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
3,4-Diethoxyphenylacetic acidC12H16O4224.2597-99~85
Ethyl 2-(3,4-diethoxyphenyl)acetateC14H20O4252.31N/A (Liquid)>90
2-(3,4-Diethoxyphenyl)acetohydrazideC12H18N2O3238.29~103 (analog)~90

Note: The melting point for 2-(3,4-Diethoxyphenyl)acetohydrazide is estimated based on its dimethoxy analog, 2-(3,4-dimethoxyphenyl)acetohydrazide[1].

Experimental Protocols

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide is accomplished in a three-step sequence starting from 3,4-dihydroxyphenylacetic acid. The overall workflow involves the etherification of the hydroxyl groups, followed by esterification of the carboxylic acid, and finally, hydrazinolysis of the ester to yield the desired acetohydrazide.

Step 1: Synthesis of 3,4-Diethoxyphenylacetic acid

This procedure outlines the etherification of 3,4-dihydroxyphenylacetic acid using diethyl sulfate.

Materials:

  • 3,4-Dihydroxyphenylacetic acid

  • Barium hydroxide octahydrate

  • Diethyl sulfate

  • Saturated potassium hydrogen sulfate solution

  • Ethyl acetate

  • Sodium sulfate

  • Toluene

  • Ethanol

  • Silica gel

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 0.8 g of 3,4-dihydroxyphenylacetic acid and 6.9 g of barium hydroxide octahydrate in 50 ml of water.

  • At ambient temperature, add 2.9 ml of diethyl sulfate dropwise to the solution with stirring.

  • Continue stirring the solution for 2 hours at ambient temperature, followed by 2 hours at 40°C.

  • After the reaction is complete, acidify the solution with a saturated potassium hydrogen sulfate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Filter the suspension through Celite to remove any solids.

  • Separate the organic phase, dry it over sodium sulfate, and concentrate it by evaporation.

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of toluene, ethyl acetate, and ethanol (4:2:1) as the eluent to obtain pure 3,4-Diethoxyphenylacetic acid.

Step 2: Synthesis of Ethyl 2-(3,4-diethoxyphenyl)acetate

This step involves the esterification of the carboxylic acid synthesized in Step 1.

Materials:

  • 3,4-Diethoxyphenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 3,4-Diethoxyphenylacetic acid obtained from Step 1 in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a 5% sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-(3,4-diethoxyphenyl)acetate.

Step 3: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This final step converts the ethyl ester into the target acetohydrazide.

Materials:

  • Ethyl 2-(3,4-diethoxyphenyl)acetate

  • Hydrazine hydrate

  • Absolute methanol

  • Crushed ice

Procedure:

  • Dissolve the ethyl 2-(3,4-diethoxyphenyl)acetate from Step 2 in absolute methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-(3,4-Diethoxyphenyl)acetohydrazide.

Visualizations

Synthesis Workflow

The following diagram illustrates the three-step synthesis process for 2-(3,4-Diethoxyphenyl)acetohydrazide.

Synthesis_Workflow Start 3,4-Dihydroxyphenylacetic acid Intermediate1 3,4-Diethoxyphenylacetic acid Start->Intermediate1 Diethyl sulfate, Ba(OH)2·8H2O Intermediate2 Ethyl 2-(3,4-diethoxyphenyl)acetate Intermediate1->Intermediate2 Ethanol, H2SO4 (cat.) FinalProduct 2-(3,4-Diethoxyphenyl)acetohydrazide Intermediate2->FinalProduct Hydrazine hydrate, Methanol

Caption: Three-step synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Potential Biological Activity Pathway

Acetohydrazide derivatives are known to exhibit a range of biological activities. The diagram below represents a generalized mechanism of action for their potential antimicrobial effects, which often involves the inhibition of essential microbial enzymes.

Biological_Pathway Compound 2-(3,4-Diethoxyphenyl)acetohydrazide TargetEnzyme Microbial Enzyme (e.g., InhA, DHFR) Compound->TargetEnzyme Binds to Inhibition Inhibition TargetEnzyme->Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Mycolic Acid Synthesis, Folate Synthesis) CellDeath Microbial Cell Death MetabolicPathway->CellDeath Leads to Inhibition->MetabolicPathway Disrupts

Caption: Potential antimicrobial mechanism of acetohydrazide derivatives.

References

Application

Application Notes and Protocols for the Derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide for Bioassays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatuation of 2-(3,4-diethoxyphenyl)acetohydrazide and the subsequent biological evaluation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatuation of 2-(3,4-diethoxyphenyl)acetohydrazide and the subsequent biological evaluation of its novel derivatives. This document outlines detailed protocols for the synthesis of hydrazone and 1,3,4-oxadiazole analogs, as well as standardized procedures for assessing their antimicrobial, anticancer, and anti-inflammatory potential.

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral properties. The versatile nature of the hydrazide functional group allows for the synthesis of various derivatives, such as hydrazones and oxadiazoles, which often exhibit enhanced biological profiles. The 2-(3,4-diethoxyphenyl)acetohydrazide scaffold presents a promising starting point for the development of novel therapeutic agents, owing to the presence of the biologically active catechol-like diethoxy moiety. This document provides detailed methodologies for the synthesis and bioassay of derivatives of this core structure.

Derivatization Strategies

The primary derivatization of 2-(3,4-diethoxyphenyl)acetohydrazide typically involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazones, or cyclization reactions to yield heterocyclic systems like 1,3,4-oxadiazoles.

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized by the condensation reaction between a hydrazide and a carbonyl compound. This reaction is generally straightforward and proceeds with high yields.

General Protocol for Hydrazone Synthesis:

  • Dissolve 2-(3,4-diethoxyphenyl)acetohydrazide (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • To this solution, add the desired aromatic or heterocyclic aldehyde/ketone (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from hydrazides through various methods, most commonly by oxidative cyclization of N'-acylhydrazones or by reaction with carbon disulfide followed by cyclization.

General Protocol for 1,3,4-Oxadiazole Synthesis from Hydrazones:

  • To a solution of the synthesized hydrazone (1 mmol) in a suitable solvent like acetic acid or dimethylformamide (DMF), add an oxidizing agent such as chloramine-T, iodine, or ferric chloride.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization.

Experimental Bioassay Protocols

Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other suitable broth medium

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Test compound stock solution (e.g., in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer or microplate reader

  • Protocol:

    • Prepare a twofold serial dilution of the test compounds and the standard drug in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Prepare a bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Anticancer Activity Assay

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • After 24 hours, treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for another 24-48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assays

3. In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[5][6][7][8][9]

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS, pH 6.4)

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., Diclofenac sodium)

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg) or 1% aqueous solution of BSA, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

    • A control group is prepared without the test compound.

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

4. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[10][11][12]

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% in saline)

    • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Protocol:

    • Animals are divided into groups (n=6): a control group, a standard drug group, and test compound groups at different doses.

    • Administer the test compounds and the standard drug orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.

    • The percentage inhibition of edema is calculated for each group.

Data Presentation

Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison of the activities of the synthesized derivatives.

Table 1: Antimicrobial Activity of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives (MIC in µg/mL)

Compound IDR-group (for Hydrazones)S. aureusE. coliP. aeruginosaC. albicans
D1 4-Chlorophenyl16326432
D2 4-Nitrophenyl8163216
D3 2-Hydroxyphenyl326412864
D4 1,3,4-Oxadiazole16326432
Ciprofloxacin -214-
Fluconazole ----8

Table 2: Anticancer Activity of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives (IC50 in µM)

Compound IDR-group (for Hydrazones)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
D1 4-Chlorophenyl25.530.2
D2 4-Nitrophenyl15.822.1
D3 2-Hydroxyphenyl45.355.7
D4 1,3,4-Oxadiazole28.935.4
Doxorubicin -0.81.2

Table 3: In Vitro Anti-inflammatory Activity of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives

Compound IDR-group (for Hydrazones)% Inhibition of Protein Denaturation (at 100 µg/mL)
D1 4-Chlorophenyl75.2
D2 4-Nitrophenyl82.5
D3 2-Hydroxyphenyl65.8
D4 1,3,4-Oxadiazole72.1
Diclofenac Sodium -90.3

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_bioassays Biological Evaluation start 2-(3,4-Diethoxyphenyl)acetohydrazide hydrazone Hydrazone Derivatives start->hydrazone Derivatization oxadiazole 1,3,4-Oxadiazole Derivatives start->oxadiazole Derivatization bioassays Bioassays hydrazone->bioassays Screening oxadiazole->bioassays Screening antimicrobial Antimicrobial Assays bioassays->antimicrobial anticancer Anticancer Assays bioassays->anticancer antiinflammatory Anti-inflammatory Assays bioassays->antiinflammatory

Caption: Derivatization and bioassay workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Screening cluster_data Data Analysis synthesis Synthesize Derivatives (Hydrazones, Oxadiazoles) purification Purify Compounds (Recrystallization) synthesis->purification characterization Characterize Structures (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer antiinflammatory Anti-inflammatory Screening (Protein Denaturation, Paw Edema) characterization->antiinflammatory data_analysis Analyze Data (IC50, MIC values) antimicrobial->data_analysis anticancer->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Overall experimental workflow.

Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation compound Hydrazide Derivative prostaglandins Prostaglandins compound->prostaglandins Inhibition cell_cycle Cell Cycle Progression compound->cell_cycle Arrest apoptosis Apoptosis compound->apoptosis Induction inflammation Inflammation prostaglandins->inflammation inflammatory_mediators Other Inflammatory Mediators inflammatory_mediators->inflammation proliferation Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

Caption: Potential signaling pathway targets.

References

Method

Application Notes and Protocols for In Vitro Screening of 2-(3,4-Diethoxyphenyl)acetohydrazide Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro screening of the novel compound, 2-(3,4-Diethoxyphenyl)acetohydrazide, for its potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of the novel compound, 2-(3,4-Diethoxyphenyl)acetohydrazide, for its potential anticancer activity. The protocols outlined below detail standard methodologies for assessing cytotoxicity and the induction of apoptosis in various cancer cell lines.

Introduction

Hydrazide derivatives have emerged as a promising class of compounds in cancer research due to their diverse pharmacological activities.[1][2][3] This document focuses on 2-(3,4-Diethoxyphenyl)acetohydrazide, a novel synthetic compound, and outlines a systematic approach to evaluate its cytotoxic potential and preliminary mechanism of action against a panel of human cancer cell lines. The following protocols are foundational for the initial preclinical assessment of this compound.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of 2-(3,4-Diethoxyphenyl)acetohydrazide can be evaluated against a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cell population, is a key parameter.[4] While specific data for 2-(3,4-Diethoxyphenyl)acetohydrazide is not yet available, Table 1 presents hypothetical IC50 values based on the activity of structurally related acetohydrazide derivatives against common cancer cell lines.[5][6]

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of 2-(3,4-Diethoxyphenyl)acetohydrazide

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5 ± 2.1
PC-3Prostate Cancer35.2 ± 4.5
A549Lung Carcinoma28.7 ± 3.3
HepG2Liver Carcinoma42.1 ± 5.0
SW620Colorectal Adenocarcinoma21.8 ± 2.9

Note: These values are illustrative and based on data for similar compounds. Actual experimental values will need to be determined.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549, HepG2, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(3,4-Diethoxyphenyl)acetohydrazide (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 2-(3,4-Diethoxyphenyl)acetohydrazide in complete culture medium from the stock solution. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[4]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[1][10] The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[11][12] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials and Reagents:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(3,4-Diethoxyphenyl)acetohydrazide at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine both cell populations. For suspension cells, collect the cells by centrifugation.[13]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Use unstained and single-stained controls for compensation.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Potential Signaling Pathways

Acetohydrazide derivatives have been reported to induce apoptosis through various signaling pathways.[1] One plausible mechanism involves the induction of the intrinsic apoptosis pathway, often associated with cell cycle arrest.[14]

G Proposed Apoptotic Signaling Pathway cluster_cell Cancer Cell compound 2-(3,4-Diethoxyphenyl)acetohydrazide bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Effector) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Conclusion

The protocols and application notes provided here offer a foundational framework for the initial in vitro evaluation of 2-(3,4-Diethoxyphenyl)acetohydrazide as a potential anticancer agent. The systematic assessment of cytotoxicity across a panel of cancer cell lines, coupled with mechanistic studies such as apoptosis detection, will provide crucial insights into its therapeutic potential and guide further preclinical development.

References

Application

Application Notes and Protocols for Antibacterial and Antifungal Assays of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The core structure, characterized by an azometine (-NHN=CH-) group, is considered a key pharmacophore responsible for its biological activities. This document provides detailed application notes and standardized protocols for evaluating the antibacterial and antifungal efficacy of 2-(3,4-Diethoxyphenyl)acetohydrazide, a member of this promising class of compounds. The methodologies outlined below are based on established in vitro screening techniques for analogous hydrazide derivatives and provide a framework for consistent and reproducible antimicrobial testing.

Data Presentation

Note: Specific quantitative antimicrobial data for 2-(3,4-Diethoxyphenyl)acetohydrazide is not currently available in the public domain. The following tables present representative data from studies on structurally similar hydrazide-hydrazone derivatives to provide an expected range of activity and a template for data presentation.

Table 1: Representative Antibacterial Activity of Analogous Hydrazide-Hydrazone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazidesStaphylococcus aureus26.11[1]
N'-Benzylidene-3,4-dimethoxybenzohydrazidesPseudomonas aeruginosa22.89 - 23.28[1]
N'-Benzylidene-3,4-dimethoxybenzohydrazidesEscherichia coli23.28 - 47.83[1]
N'-substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideStaphylococcus pyogenesModerate Activity[2]
N'-substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazidePseudomonas aeruginosaModerate Activity[2]

Table 2: Representative Antifungal Activity of Analogous Hydrazide-Hydrazone Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazidesCandida albicans26.11[1]
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideAspergillus nigerWeak Activity[2]
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideCandida albicansWeak Activity[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of 2-(3,4-Diethoxyphenyl)acetohydrazide against various bacterial and fungal strains using the broth microdilution method.

Materials:

  • 2-(3,4-Diethoxyphenyl)acetohydrazide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Inoculate a loopful of bacteria from a fresh agar plate into MHB and incubate at 37°C until the turbidity reaches 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

    • Fungi: Inoculate the fungal strain into RPMI-1640 medium and incubate at 35°C for 24-48 hours. Adjust the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640.

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to wells 1-11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is cidal to the microorganism.

Materials:

  • MIC plates from the previous assay

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipette tips

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum. This is determined by the absence of colony formation on the agar plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Microbial Inoculum inoculate Inoculate Plates inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC/MFC read_mic->subculture read_mbc_mfc Determine MBC/MFC subculture->read_mbc_mfc

Caption: Workflow for MIC and MBC/MFC determination.

logical_relationship compound 2-(3,4-Diethoxyphenyl)acetohydrazide target Microbial Target (e.g., Enzyme, Cell Wall) compound->target interacts with inhibition Inhibition of Growth/Viability target->inhibition leads to

Caption: Postulated mechanism of antimicrobial action.

References

Method

Application Notes and Protocols for the Anti-inflammatory Activity Evaluation of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the evaluation of the anti-inflammatory properties of the novel compound, 2-(3,4-Diethoxyphenyl)ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of the anti-inflammatory properties of the novel compound, 2-(3,4-Diethoxyphenyl)acetohydrazide. Inflammation is a complex biological response implicated in numerous diseases, making the development of new anti-inflammatory agents a critical area of research.[1] These application notes and protocols detail standardized in-vitro and in-vivo methodologies to assess the efficacy and potential mechanisms of action of 2-(3,4-Diethoxyphenyl)acetohydrazide. The protocols are based on established models for screening novel anti-inflammatory compounds.[2]

Introduction

Hydrazide and hydrazone derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The hydrazone functional group (C=N-NH) is crucial for their interaction with biological targets.[4] The anti-inflammatory potential of these derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This document outlines the experimental procedures to systematically evaluate the anti-inflammatory activity of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Potential Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of hydrazide derivatives are often associated with the inhibition of pro-inflammatory mediators and signaling cascades. A plausible mechanism of action for 2-(3,4-Diethoxyphenyl)acetohydrazide involves the modulation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Plausible NF-κB Signaling Pathway Inhibition.

Experimental Protocols

In-Vitro Anti-inflammatory Activity

3.1.1. Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay is a well-established in-vitro method to screen for anti-inflammatory activity. The inhibition of protein denaturation is analogous to the inhibition of inflammatory processes.[5]

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve 2-(3,4-Diethoxyphenyl)acetohydrazide and the standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with Tris buffer to obtain various concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).[5]

  • Assay Procedure:

    • To 1 mL of each concentration of the test and standard solutions, add 1 mL of the 0.2% BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • A control group consists of the BSA solution and the solvent.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the protein denaturation.[5]

In-Vivo Anti-inflammatory Activity

3.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[1][6]

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Grouping of Animals (n=5-6 per group) acclimatization->grouping treatment Oral Administration: - Vehicle (Control) - Standard Drug - Test Compound grouping->treatment induction Carrageenan Injection (0.1 mL, 1% w/v) into sub-plantar region treatment->induction After 1 hour measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours induction->measurement analysis Data Analysis: - % Inhibition of Edema - Statistical Analysis measurement->analysis end End analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals:

    • Use healthy Wistar albino rats (150-200 g) of either sex.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[1]

  • Grouping and Dosing:

    • Divide the animals into groups (n=5-6 per group):

      • Group I: Control (Vehicle, e.g., 1% CMC solution).

      • Group II: Standard (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

      • Group III-V: Test compound (2-(3,4-Diethoxyphenyl)acetohydrazide) at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

    • Administer the vehicle, standard, or test compound orally.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Test) / Mean Paw Volume of Control ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.[6]

3.2.2. Lipopolysaccharide (LPS)-Induced Cytokine Storm in Mice

This model is used to assess the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[1][7]

Protocol:

  • Animals:

    • Use male BALB/c mice (20-25 g).

    • Acclimatize the animals for at least one week.[1]

  • Grouping and Dosing:

    • Divide the animals into groups as described for the paw edema model.

    • Administer the vehicle, standard (e.g., Dexamethasone), or test compound intraperitoneally or orally.

  • Induction of Inflammation:

    • One hour after drug administration, administer LPS (e.g., 1 mg/kg) intraperitoneally.[1]

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[1]

  • Cytokine Measurement:

    • Prepare serum from the blood samples.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Compare the cytokine levels in the test compound-treated groups to the LPS control group.

    • Calculate the percentage inhibition of cytokine production.[1]

    • Perform statistical analysis to determine significance.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables with placeholder data for 2-(3,4-Diethoxyphenyl)acetohydrazide, as specific experimental data is not yet available. For reference, data from similar hydrazide derivatives found in the literature are included.

Table 1: In-Vitro Anti-inflammatory Activity (Inhibition of BSA Denaturation)

CompoundConcentration (µg/mL)% Inhibition (Mean ± SEM)IC50 (µg/mL)
2-(3,4-Diethoxyphenyl)acetohydrazide 10Data to be determinedData to be determined
20Data to be determined
40Data to be determined
80Data to be determined
100Data to be determined
Diclofenac Sodium (Standard) 10-100Data to be determinedReference Value
Pyridine/Thiazole Hydrazides (Reference)[5]20-100-46.29 - 100.60

Table 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle) -Data to be determined-
2-(3,4-Diethoxyphenyl)acetohydrazide 10Data to be determinedData to be determined
20Data to be determinedData to be determined
50Data to be determinedData to be determined
Diclofenac Sodium (Standard) 10Data to be determinedReference Value
Nicotinic Acid Hydrazide Derivative (Reference)[6]50-34.17%
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (Reference)[8]--32-58%

Logical Framework for Evaluation

The evaluation of a novel anti-inflammatory compound follows a logical progression from in-vitro screening to in-vivo efficacy and mechanistic studies.

G synthesis Compound Synthesis 2-(3,4-Diethoxyphenyl)acetohydrazide invitro In-Vitro Screening (e.g., Protein Denaturation) synthesis->invitro invivo_acute In-Vivo Acute Models (e.g., Carrageenan Paw Edema) invitro->invivo_acute Promising Activity invivo_chronic In-Vivo Chronic Models (e.g., Adjuvant Arthritis) invivo_acute->invivo_chronic Significant Efficacy mechanistic Mechanistic Studies (e.g., Cytokine Profiling, Pathway Analysis) invivo_acute->mechanistic invivo_chronic->mechanistic toxicology Toxicology & Safety Studies invivo_chronic->toxicology mechanistic->toxicology preclinical Preclinical Candidate Selection toxicology->preclinical

Caption: Logical Flow for Anti-inflammatory Drug Evaluation.

Conclusion

The protocols and application notes presented herein provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of 2-(3,4-Diethoxyphenyl)acetohydrazide. By employing a combination of in-vitro and in-vivo models, researchers can effectively screen for efficacy, elucidate potential mechanisms of action, and gather essential data to support further preclinical development. The systematic approach outlined, from initial screening to mechanistic studies, is crucial for identifying and characterizing novel anti-inflammatory drug candidates.[2]

References

Application

Application Notes and Protocols for the Quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3,4-Diethoxyphenyl)acetohydrazide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quanti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Diethoxyphenyl)acetohydrazide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule in various matrices, including in-process samples, final drug products, and biological fluids, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. Due to the limited availability of published analytical methods specific to 2-(3,4-Diethoxyphenyl)acetohydrazide, this document provides a comprehensive guide to developing and implementing a robust analytical method based on established techniques for structurally related compounds. The primary recommended approach is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also discussed.

Recommended Analytical Approach: LC-MS/MS

LC-MS/MS is the preferred method for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide, especially in complex matrices, owing to its superior sensitivity and specificity. This technique allows for the precise measurement of the analyte at low concentrations, minimizing interference from other components in the sample.

Principle

The analyte is first separated from other components in the sample by liquid chromatography. The separated analyte is then ionized, and the mass spectrometer selectively monitors a specific precursor ion and its corresponding product ion. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound.

Experimental Protocol: LC-MS/MS Method

This protocol is a starting point for the development of a validated LC-MS/MS method for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Materials and Reagents
  • 2-(3,4-Diethoxyphenyl)acetohydrazide reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as 2-(3,4-Dimethoxyphenyl)acetohydrazide or a stable isotope-labeled analog.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Sample matrix (e.g., plasma, formulation buffer)

Instrumentation
  • A Liquid Chromatography system coupled with a triple quadrupole Mass Spectrometer.

  • A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of the 2-(3,4-Diethoxyphenyl)acetohydrazide reference standard and the internal standard in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation (for plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined by infusing a standard solution of 2-(3,4-Diethoxyphenyl)acetohydrazide and its internal standard into the mass spectrometer to identify the precursor ion and optimize collision energies for the most abundant product ions.

    • Example (Hypothetical):

      • 2-(3,4-Diethoxyphenyl)acetohydrazide: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of 2-(3,4-Diethoxyphenyl)acetohydrazide in the samples by interpolating their peak area ratios from the calibration curve.

Alternative Method: HPLC-UV

For routine analysis where high sensitivity is not required, an HPLC-UV method can be developed.

Protocol: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3). The exact composition should be optimized to achieve good peak shape and separation from impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of 2-(3,4-Diethoxyphenyl)acetohydrazide. The maximum absorption wavelength should be selected for quantification.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation: Similar to the LC-MS/MS method, but the final extract can be directly injected without the need for reconstitution in a specific mobile phase, as long as the solvent is compatible with the mobile phase.

Data Presentation

The following tables summarize the performance of analytical methods for compounds structurally related to 2-(3,4-Diethoxyphenyl)acetohydrazide, providing a benchmark for the expected performance of a newly developed method.

Table 1: Performance of HPLC Methods for Catechol Compounds

ParameterMethod 1: Column-Switching HPLC with Fluorescence Detection[1][2][3]Method 2: HILIC with Fluorescence Detection[4]
Analytes Catecholamines and related compoundsCatecholamines and related compounds
Matrix Mouse urineMouse urine
Limit of Detection (LOD) 9–58 nmol L⁻¹Not specified
Precision (RSD) < 10% (Intra- and inter-day)< 10% (Intra- and inter-day)
Key Features Selective extraction using a phenylboronic acid precolumnSeparation of hydrophilic compounds

Table 2: Performance of LC-MS/MS Methods for Related Compounds

ParameterMethod 1: Hydrazine and Acetohydrazide in Pharmaceuticals[5]Method 2: Impurities in Ranolazine[6]
Analytes Hydrazine and AcetohydrazideProcess impurities
Matrix PharmaceuticalsRanolazine drug substance
Limit of Quantification (LOQ) 1 ppm0.251 ppm and 0.258 ppm
Linearity Range 1-100 ppm0.251 to 1.128 ppm
Accuracy (Recovery) Not specified (consistent recoveries achieved)94.1-106.0%
Precision (RSD) Not specifiedMethod precision: 1.0% and 1.3%
Key Features Derivatization with benzaldehyde, matrix matchingMRM mode for high selectivity

Visualizations

LC-MS/MS Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide by LC-MS/MS.

Chemical Structure of 2-(3,4-Diethoxyphenyl)acetohydrazide cluster_structure 2-(3,4-Diethoxyphenyl)acetohydrazide mol formula C₁₂H₁₈N₂O₃

Caption: Chemical structure and formula of the target analyte.

Conclusion

The protocols and data presented provide a solid foundation for developing a robust and reliable analytical method for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide. The LC-MS/MS approach is highly recommended for its sensitivity and selectivity, which are critical in a drug development setting. Method development should be followed by rigorous validation according to ICH guidelines to ensure its suitability for its intended purpose.

References

Method

Application Notes and Protocols for Efficacy Testing of 2-(3,4-Diethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive experimental framework for the initial efficacy testing of the novel compound, 2-(3,4-Diethoxypheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial efficacy testing of the novel compound, 2-(3,4-Diethoxyphenyl)acetohydrazide. Due to the absence of prior biological activity data for this compound, a tiered, phenotypic screening approach is proposed. This document outlines a systematic progression from broad initial screening to more focused secondary assays and eventual target deconvolution, enabling the identification of the compound's therapeutic potential and mechanism of action. Detailed protocols for key in vitro experiments are provided, along with guidelines for data presentation and visualization of experimental workflows and biological pathways.

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing healthcare. 2-(3,4-Diethoxyphenyl)acetohydrazide is a novel chemical entity with an unknown biological activity profile. This document details a structured and comprehensive experimental design to elucidate its potential efficacy across several key therapeutic areas, including oncology, inflammation, and infectious diseases. The proposed workflow is designed to be efficient and informative, guiding researchers from initial broad-based screening to more specific mechanistic studies.

Experimental Workflow

The overall experimental strategy is designed as a multi-tiered screening cascade. The initial phase focuses on identifying a general area of biological activity. Subsequent phases will involve more specific and detailed investigations based on the initial findings.

Experimental_Workflow cluster_tier1 Tier 1: Primary Phenotypic Screening cluster_tier2 Tier 2: Secondary Efficacy Testing cluster_tier3 Tier 3: Mechanism of Action Studies T1_Start 2-(3,4-Diethoxyphenyl)acetohydrazide T1_Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) T1_Start->T1_Cytotoxicity T1_AntiInflammatory General Anti-inflammatory Screen (e.g., LPS-stimulated Macrophages) T1_Start->T1_AntiInflammatory T1_Antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) T1_Start->T1_Antimicrobial T1_Decision Analyze Primary Screening Data T1_Cytotoxicity->T1_Decision T1_AntiInflammatory->T1_Decision T1_Antimicrobial->T1_Decision T2_Anticancer Anticancer Efficacy (Panel of Cancer Cell Lines) T1_Decision->T2_Anticancer Cytotoxicity Observed T2_AntiInflammatory Specific Anti-inflammatory Assays (e.g., Cytokine Profiling, COX/LOX Inhibition) T1_Decision->T2_AntiInflammatory Anti-inflammatory Activity Observed T2_Antimicrobial Broad-Spectrum Antimicrobial Efficacy (Panel of Bacteria and Fungi) T1_Decision->T2_Antimicrobial Antimicrobial Activity Observed T2_NoActivity No Significant Activity (Consider Derivatization or Discontinuation) T1_Decision->T2_NoActivity No Activity T3_TargetID Target Identification (e.g., Affinity Chromatography-Mass Spectrometry) T2_Anticancer->T3_TargetID T2_AntiInflammatory->T3_TargetID T3_Pathway Signaling Pathway Analysis T3_TargetID->T3_Pathway T3_Validation Target Validation (e.g., siRNA, Overexpression) T3_Pathway->T3_Validation

Caption: Tiered experimental workflow for efficacy testing.

Tier 1: Primary Phenotypic Screening Protocols

The initial tier of experiments is designed to cast a wide net and identify any significant biological activity of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Protocol: Cytotoxicity Screening using MTT Assay

This assay assesses the effect of the compound on cell viability and proliferation.[1][2]

Objective: To determine the concentration of 2-(3,4-Diethoxyphenyl)acetohydrazide that inhibits 50% of cell growth (IC50) in a representative human cell line (e.g., HEK293 or a readily available cancer cell line like HeLa).

Materials:

  • 2-(3,4-Diethoxyphenyl)acetohydrazide

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare a stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide in DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.4536.0
1000.1512.0
Protocol: General Anti-inflammatory Screening

This assay evaluates the compound's ability to modulate the inflammatory response in vitro.[3][4][5]

Objective: To assess the effect of 2-(3,4-Diethoxyphenyl)acetohydrazide on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Culture RAW 264.7 cells and seed 5 x 10^4 cells per well in a 96-well plate. Allow to adhere overnight.

  • Pre-treat the cells with various concentrations of 2-(3,4-Diethoxyphenyl)acetohydrazide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2N/A
LPS-25.80
LPS + Compound122.512.8
LPS + Compound1015.440.3
LPS + Compound508.168.6
Protocol: Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compound against representative strains of bacteria and fungi.[6][7][8]

Objective: To determine the lowest concentration of 2-(3,4-Diethoxyphenyl)acetohydrazide that inhibits the visible growth of selected microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of 2-(3,4-Diethoxyphenyl)acetohydrazide in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

  • Optionally, add resazurin to the wells and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus>128
E. coli64
C. albicans>128

Tier 2: Secondary Efficacy Testing Protocols

Based on the outcomes of the primary screening, more focused secondary assays will be conducted.

If Cytotoxicity is Observed: Anticancer Efficacy Screening

Objective: To evaluate the cytotoxic activity of the compound across a panel of human cancer cell lines from different tissue origins.

Protocol: The MTT assay described in section 3.1 will be repeated using a panel of cancer cell lines (e.g., NCI-60 panel or a custom panel including breast, lung, colon, and leukemia cell lines).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast25.3
A549Lung42.1
HCT116Colon18.9
JurkatLeukemia12.5
If Anti-inflammatory Activity is Observed: Specific Anti-inflammatory Assays

Objective: To further characterize the anti-inflammatory properties of the compound.

Protocols:

  • Cytokine Profiling: Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages treated with the compound.

  • COX/LOX Inhibition Assays: Utilize commercially available kits to determine if the compound inhibits the activity of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.

Data Presentation (Cytokine Profiling):

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control<10<5<5
LPS8501200350
LPS + Compound (10 µM)420650180
If Antimicrobial Activity is Observed: Broad-Spectrum Antimicrobial Efficacy

Objective: To determine the spectrum of activity of the compound against a broader range of pathogenic bacteria and fungi.

Protocol: The broth microdilution assay (section 3.3) will be expanded to include a panel of clinically relevant Gram-positive and Gram-negative bacteria (including drug-resistant strains) and various fungal species.

Tier 3: Mechanism of Action Studies

Once a significant and specific biological activity is confirmed, the focus will shift to understanding how the compound exerts its effects at a molecular level.

Target Identification

Objective: To identify the direct molecular target(s) of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

  • Incubate the immobilized compound with cell lysate from the relevant cell type.

  • Wash away non-specifically bound proteins.

  • Elute the proteins that specifically bind to the compound.

  • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Signaling Pathway Analysis

Once a potential target is identified, the downstream signaling pathways affected by the compound's interaction with its target can be investigated.

Signaling_Pathway Compound 2-(3,4-Diethoxyphenyl)acetohydrazide Target Identified Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Pathway_Outcome Cellular Response (e.g., Apoptosis, Reduced Inflammation) Downstream2->Pathway_Outcome

Caption: Hypothetical signaling pathway modulation.

Protocols:

  • Western Blotting: To assess changes in the phosphorylation status or expression levels of key proteins in the identified pathway.

  • Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the signaling pathway.

Conclusion

The experimental design detailed in these application notes provides a robust and systematic approach to evaluate the efficacy of the novel compound 2-(3,4-Diethoxyphenyl)acetohydrazide. By employing a tiered screening strategy, researchers can efficiently identify and characterize its biological activity, paving the way for further preclinical and clinical development. The provided protocols offer a solid foundation for conducting these initial, yet crucial, investigations.

References

Application

Application of 2-(3,4-Diethoxyphenyl)acetohydrazide in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on 2-(3,4-diethoxyphenyl)acetohydrazide is limited in publicly available literature. The following application notes an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-(3,4-diethoxyphenyl)acetohydrazide is limited in publicly available literature. The following application notes and protocols are based on studies of the closely related analogue, 2-(3,4-dimethoxyphenyl)acetohydrazide, and other acetohydrazide derivatives. This information is intended to serve as a guide for research and development, and all protocols should be adapted and validated for the specific compound of interest.

Introduction

Hydrazide-containing compounds are a significant class of scaffolds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetohydrazide moiety is a key pharmacophore that can be readily synthesized and modified to create diverse libraries of bioactive molecules. The 3,4-dialkoxyphenyl group is also a common feature in many biologically active compounds. This document outlines the potential applications of 2-(3,4-diethoxyphenyl)acetohydrazide and its derivatives in drug discovery, providing detailed experimental protocols and summarizing available quantitative data from related compounds.

I. Synthesis of 2-(3,4-Dialkoxyphenyl)acetohydrazide Derivatives

The synthesis of 2-(3,4-dialkoxyphenyl)acetohydrazide derivatives typically follows a two-step procedure starting from the corresponding phenylacetic acid.

Experimental Protocol: Synthesis of 2-(3,4-dimethoxyphenyl)acetohydrazide

This protocol describes the synthesis of the dimethoxy analogue, which can be adapted for the diethoxy compound by starting with 2-(3,4-diethoxyphenyl)acetic acid.

Step 1: Esterification of 2-(3,4-dimethoxyphenyl)acetic acid

  • To a solution of 2-(3,4-dimethoxyphenyl)acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 2-(3,4-dimethoxyphenyl)acetate.

Step 2: Hydrazinolysis of the ester

  • Dissolve the methyl 2-(3,4-dimethoxyphenyl)acetate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 2-(3,4-dimethoxyphenyl)acetohydrazide, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Further derivatives, such as hydrazones, can be synthesized by reacting the acetohydrazide with various aldehydes or ketones.

Experimental Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

  • Dissolve 2-(3,4-dimethoxyphenyl)acetohydrazide in ethanol.

  • Add the desired substituted benzaldehyde to the solution.

  • Add a few drops of a catalytic amount of an acid, such as glacial acetic acid.

  • Reflux the mixture for the required time, monitoring by TLC.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Hydrazone Formation start 2-(3,4-Diethoxyphenyl)acetic acid ester Ethyl 2-(3,4-Diethoxyphenyl)acetate start->ester Ethanol, H₂SO₄ (cat.), Reflux hydrazide 2-(3,4-Diethoxyphenyl)acetohydrazide ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux hydrazone N'-Aryl/alkylidene-2-(3,4-diethoxyphenyl)acetohydrazide hydrazide->hydrazone Aldehyde/Ketone, Ethanol, Acid (cat.), Reflux

Caption: Synthetic route for 2-(3,4-Diethoxyphenyl)acetohydrazide and its derivatives.

II. Antimicrobial Applications

Acetohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or interference with essential enzymatic processes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. The larger the zone, the greater the antimicrobial activity.

Table 1: Representative Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliP. aeruginosaC. albicans
4a 26.11--26.11
4b -23.2823.28-
4h >25>25>25-
4i ->25--
Ciprofloxacin 303228-
Fluconazole ---25

Data is illustrative and based on studies of 3,4-dimethoxybenzohydrazide derivatives. '-' indicates not reported or not active.

Antimicrobial_Mechanism cluster_compound Acetohydrazide Derivative cluster_target Microbial Cell cluster_effect Cellular Effect cluster_outcome Outcome compound 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibits enzyme Essential Enzymes (e.g., DNA Gyrase) compound->enzyme Inhibits disruption Cell Wall Disruption cell_wall->disruption inhibition Enzyme Inhibition enzyme->inhibition death Microbial Cell Death disruption->death inhibition->death

Caption: Proposed antimicrobial mechanism of action for acetohydrazide derivatives.

III. Anticancer Applications

Derivatives of acetohydrazide have emerged as a promising class of compounds in the development of novel anticancer agents. Their mechanisms of action are often multi-faceted, including the inhibition of key signaling pathways involved in tumor growth and proliferation, and the induction of apoptosis (programmed cell death).

One of the key targets for some hydrazide derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2, a critical component in angiogenesis (the formation of new blood vessels), can effectively starve tumors of the nutrients and oxygen they need to grow.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Representative Anticancer Activity of Acetohydrazide Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
1b 18.24 ± 7.6245.81 ± 1.10
1c 27.56 ± 5.6653.12 ± 5.41
1e 7.62 ± 1.85> 100
Doxorubicin ~1~1

Data is illustrative and based on studies of various substituted 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides.

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_drug Drug Action vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates pi3k PI3K vegfr2->pi3k Activates akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis Inhibits compound Acetohydrazide Derivative compound->vegfr2 Inhibits compound->apoptosis Induces

Caption: Proposed anticancer mechanism via VEGFR-2 inhibition and apoptosis induction.

IV. Conclusion

2-(3,4-Diethoxyphenyl)acetohydrazide and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, this class of molecules holds potential for development as both antimicrobial and anticancer drugs. The synthetic accessibility of the acetohydrazide core allows for the creation of diverse chemical libraries, which can be screened to identify lead compounds with improved potency and selectivity. Further research, including detailed structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of this chemical class. The protocols and data provided herein serve as a foundational resource for initiating such investigations.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-(3,4-Diethoxyphenyl)acetohydrazide Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide. Our f...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide. Our focus is on addressing common issues to improve reaction yield and product purity.

Overall Synthesis Workflow

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide is typically achieved through a two-step process. First, an appropriate starting material, such as 2-(3,4-diethoxyphenyl)acetic acid, is converted to its corresponding ethyl ester. Second, the ester undergoes hydrazinolysis to yield the final acetohydrazide product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(3,4-Diethoxyphenyl)acetic Acid B Ethyl 2-(3,4-Diethoxyphenyl)acetate A->B Ethanol, Acid Catalyst (e.g., SOCl2) C 2-(3,4-Diethoxyphenyl)acetohydrazide B->C Hydrazine Hydrate (N2H4·H2O), Ethanol, Reflux

Caption: General two-step synthesis pathway for 2-(3,4-Diethoxyphenyl)acetohydrazide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of the Intermediate, Ethyl 2-(3,4-Diethoxyphenyl)acetate

Question 1: My esterification reaction has a low yield. What are the common causes?

Answer: Low yields in the synthesis of ethyl 2-(2-phenoxyphenyl)acetate and similar esters often stem from a few key issues[1]:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Consider extending the reaction time or gently increasing the temperature.

  • Water Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions. Ensure all glassware is dry and use anhydrous solvents.

  • Inefficient Catalyst: The acid catalyst (e.g., thionyl chloride, sulfuric acid) may be old or insufficient. Use a fresh batch of catalyst in the appropriate molar ratio.

  • Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers.

Question 2: How can I drive the esterification reaction towards completion?

Answer: To shift the reaction equilibrium towards the ester product, it is crucial to remove one of the byproducts, typically water. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Part 2: Hydrazinolysis to form 2-(3,4-Diethoxyphenyl)acetohydrazide

Question 1: What is the primary cause of low yield during the hydrazinolysis step?

Answer: The most common issues are incomplete reaction and challenges during product isolation. Hydrazinolysis involves the nucleophilic substitution of the ester's alkoxy group with a hydrazine derivative[2]. To ensure a high yield, optimizing reaction conditions is critical.

  • Sub-optimal Reagent Ratio: An insufficient amount of hydrazine hydrate will lead to an incomplete reaction.

  • Reaction Time and Temperature: The reaction is typically conducted under reflux in a solvent like ethanol[2][3]. Insufficient time or temperature will result in low conversion.

  • Moisture: Hydrazine is very hygroscopic. The presence of water can lead to glycan degradation in other contexts and should be avoided by using dry equipment and solvents[4].

Question 2: What are the optimal reaction conditions for hydrazinolysis?

Answer: Based on general procedures for synthesizing hydrazide derivatives, the following conditions are recommended.

Table 1: Optimized Conditions for Hydrazinolysis

ParameterRecommended ConditionRationale & Citation
Solvent Absolute Ethanol or MethanolDissolves both the ester and hydrazine hydrate effectively, and the alcohol byproduct is easily removed.[2][3]
Reagent Ratio Ester : Hydrazine Hydrate = 1 : 1.2 to 1 : 1.5 (molar)A slight excess of hydrazine hydrate ensures the reaction goes to completion and minimizes unreacted ester.[3][5]
Temperature Reflux (approx. 75-80 °C for ethanol)Provides the necessary activation energy for the nucleophilic substitution to proceed efficiently.[2][3]
Reaction Time 2 - 6 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.[3][6]

Question 3: How can I effectively monitor the reaction progress?

Answer: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction[3].

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4) is often a good starting point.

  • Procedure: Spot the starting ester, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting ester spot indicates the reaction is complete. The product, being more polar, will have a lower Rf value than the starting ester.

Question 4: I'm observing an unexpected byproduct. What could it be?

Answer: A common side product is a diacyl hydrazine, formed when a molecule of the newly formed hydrazide product reacts with a second molecule of the ester. This is more likely if the hydrazine hydrate is not in sufficient excess or if the reaction is run for an excessively long time after the initial hydrazine is consumed[7].

Question 5: My product won't precipitate or crystallize from the reaction mixture. What should I do?

Answer: If the product does not precipitate upon cooling, try the following:

  • Reduce Solvent Volume: Carefully remove some of the solvent using a rotary evaporator[6].

  • Induce Crystallization: Pour the concentrated solution into ice-cold water to induce precipitation of the crude product[1][6].

  • Recrystallization: Filter the crude solid and recrystallize it from a suitable solvent system, such as an ethanol-water mixture, to obtain pure crystals[6].

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3,4-Diethoxyphenyl)acetate

(General procedure based on analogous syntheses[1])

  • To a solution of 2-(3,4-diethoxyphenyl)acetic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

(General procedure based on standard hydrazinolysis methods[3][6])

  • Dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1 equivalent) in absolute ethanol (25 mL).

  • Add hydrazine hydrate (99%, 1.2 equivalents) to the solution.

  • Heat the reaction mixture under reflux for 4 hours[6]. Monitor the reaction's progress using TLC.

  • Once the reaction is complete (disappearance of the ester spot on TLC), cool the mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Pour the resulting solution over ice-cold water to precipitate the product[6].

  • Collect the solid precipitate by filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 2-(3,4-Diethoxyphenyl)acetohydrazide as a crystalline solid[6].

Troubleshooting Logic Diagram

If you are experiencing low product yield, follow this decision-making workflow to diagnose the issue.

G Start Low Final Yield CheckTLC Check TLC of final reaction mixture Start->CheckTLC IncompleteReaction Incomplete Reaction: Significant starting material remains CheckTLC->IncompleteReaction Yes CompleteReaction Complete Reaction: No starting material visible CheckTLC->CompleteReaction No Action1 Increase reflux time Ensure temperature is adequate Check hydrazine hydrate ratio (use 1.2-1.5 eq) IncompleteReaction->Action1 Action2 Review work-up procedure: - Optimize extraction pH - Minimize transfers - Check recrystallization solvent CompleteReaction->Action2

Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.

References

Optimization

overcoming challenges in the synthesis of acetohydrazide derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of acetohydrazide derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of acetohydrazide derivatives, presented in a question-and-answer format.

1. Low Yield or Incomplete Reaction in Hydrazinolysis of Esters

Q: I am getting a low yield of my acetohydrazide derivative when reacting an ester with hydrazine hydrate. Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material. What could be the issue?

A: Low yields in the hydrazinolysis of esters are a common problem. Several factors could be contributing to this issue:

  • Insufficient Hydrazine Hydrate: Hydrazine hydrate is both a reactant and can be consumed by side reactions. Using a significant excess of hydrazine hydrate (ranging from 10 to 20 equivalents) can help drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may require longer reflux times, sometimes up to 12 hours or more, to go to completion.[1] The optimal temperature is typically the reflux temperature of the alcohol solvent used (e.g., ethanol, methanol).

  • Solvent Choice: While ethanol and methanol are common solvents, in some cases, running the reaction neat (without solvent) under reflux can improve the yield.[1]

  • Purity of Reactants: Ensure that the starting ester is of high purity and the hydrazine hydrate has not degraded.

Troubleshooting Steps:

  • Increase the molar excess of hydrazine hydrate.

  • Extend the reaction time and monitor the progress by TLC.

  • Consider switching to a different alcohol solvent or attempting the reaction neat.

  • Ensure the quality and purity of your starting materials.

2. Formation of Side Products

Q: I am observing unexpected spots on my TLC plate, suggesting the formation of side products during the synthesis of my acetohydrazide derivative. What are the likely side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce the overall yield. Common side products include:

  • N,N'-diacylhydrazines: This can occur if the newly formed hydrazide reacts with another molecule of the starting ester. This is more likely if the reaction temperature is too high or if there is a localized high concentration of the ester.

  • Products from hydrazine decomposition: Hydrazine can decompose at high temperatures.

  • Isocyanate-derived byproducts: In reactions involving acyl azides as intermediates, Curtius rearrangement can lead to the formation of isocyanates and subsequently urea-type byproducts.[2]

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessive heating during the reaction.

  • Slow Addition of Reagents: In subsequent reactions to form derivatives (e.g., Schiff bases), adding the aldehyde or ketone slowly to the acetohydrazide solution can minimize side reactions.

  • Use of Excess Hydrazine: A large excess of hydrazine can help to minimize the formation of diacylhydrazines by ensuring the ester preferentially reacts with hydrazine.

3. Purification Challenges: Oiling Out and Low Recovery during Recrystallization

Q: My crude acetohydrazide derivative "oils out" instead of crystallizing during recrystallization. When I do get crystals, the recovery is very low. How can I improve my purification process?

A: "Oiling out" and low recovery are frequent issues during the recrystallization of organic compounds.[3]

For "Oiling Out":

  • Cause: This happens when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated and cooled too quickly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[3]

    • Consider using a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent (anti-solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[3]

For Low Recovery:

  • Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[3]

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • If performing a hot filtration, preheat the funnel and filter flask to prevent premature crystallization.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[3]

4. Characterization Issues: Interpreting NMR and IR Spectra

Q: I have synthesized an acetohydrazide derivative, but I am unsure how to confirm its structure using NMR and IR spectroscopy. What are the key signals to look for?

A: Spectroscopic analysis is crucial for confirming the structure of your synthesized compound.

  • Infrared (IR) Spectroscopy:

    • N-H stretching: Look for one or two sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups.[4][5]

    • C=O stretching: A strong absorption band between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.[4][5]

    • N-N stretching: A weaker absorption may be observed around 1020-1070 cm⁻¹.[4]

  • ¹H NMR Spectroscopy:

    • -NH₂ protons: These typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

    • -NH proton: This proton also often appears as a broad singlet, usually further downfield than the -NH₂ protons.

    • -CH₂- protons: The methylene protons adjacent to the carbonyl group will typically appear as a singlet.

    • Aromatic/Alkyl protons: The signals for the rest of the molecule will be in their expected regions.

  • ¹³C NMR Spectroscopy:

    • C=O carbon: The carbonyl carbon will appear as a signal in the range of 165-175 ppm.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of acetohydrazide derivatives as reported in the literature.

Table 1: Synthesis of Acetohydrazides from Esters

Starting EsterHydrazine Hydrate (equiv.)SolventReaction Time (h)Yield (%)Reference
Ethyl 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetate10Ethanol1085[6]
Ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetateNot specifiedAbsolute EtOH4Not specified[4]
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl esterExcess (100%)MethanolNot specifiedGood[7]
Ethyl palmitate1.2None (Neat)697[8]

Table 2: Synthesis of N'-Substituted Acetohydrazide Derivatives (Schiff Bases)

Acetohydrazide DerivativeAldehyde/KetoneSolventReaction Time (h)Yield (%)Reference
5-(4-nitrophenyl)isoxazole-3-carbohydrazideVarious aromatic aldehydesDioxane4Not specified[9]
2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazideVarious aromatic aldehydesNot specifiedNot specified82-99[5]
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazideVarious aromatic aldehydesEthanol/Acetic Acid (24:1)Not specifiedVery good[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetohydrazides from Esters

  • Dissolve the starting ester (1 equivalent) in a suitable alcohol solvent (e.g., ethanol or methanol).

  • Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents).[1]

  • Reflux the reaction mixture for an appropriate amount of time (typically 4-12 hours), monitoring the progress by TLC.[1][4]

  • After completion, cool the reaction mixture to room temperature or in an ice bath.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).[3][6]

Protocol 2: General Procedure for the Synthesis of N'-Substituted Acetohydrazide Derivatives (Schiff Bases)

  • Dissolve the acetohydrazide derivative (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane).

  • Add the corresponding aldehyde or ketone (1-1.2 equivalents). A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[7]

  • Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the solid product by vacuum filtration and wash with a cold solvent.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure N'-substituted acetohydrazide derivative.

Visualizations

experimental_workflow start Start: Ester + Hydrazine Hydrate reflux Reflux in Solvent (e.g., Ethanol) start->reflux workup Reaction Work-up (Cooling, Filtration/Evaporation) reflux->workup crude_product Crude Acetohydrazide workup->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Acetohydrazide recrystallization->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: General workflow for the synthesis and purification of acetohydrazide derivatives.

troubleshooting_low_yield problem Low Yield of Acetohydrazide cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Loss during Work-up/Purification problem->cause3 solution1a Increase Hydrazine Hydrate Excess cause1->solution1a solution1b Increase Reaction Time/Temperature cause1->solution1b solution2a Control Reaction Temperature cause2->solution2a solution3a Optimize Recrystallization cause3->solution3a

Caption: Troubleshooting logic for addressing low yields in acetohydrazide synthesis.

References

Troubleshooting

optimizing reaction conditions for 2-(3,4-Diethoxyphenyl)acetohydrazide synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide. Below you w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide via the hydrazinolysis of its corresponding ester.

Q1: I am observing a very low yield of my product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can arise from several factors:

  • Incomplete Reaction: The conversion of the starting ester, ethyl 2-(3,4-diethoxyphenyl)acetate, to the hydrazide may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Refluxing for an extended period (e.g., 6-12 hours) can often drive the reaction to completion. Ensure a slight excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents) is used to favor product formation.

  • Purity of Reactants: The presence of impurities in the starting ester or hydrazine hydrate can interfere with the reaction.

    • Solution: Use high-purity or freshly distilled starting materials. Water content in the hydrazine hydrate can also affect the reaction; use anhydrous hydrazine if necessary, though hydrazine hydrate is commonly sufficient.

  • Side Reactions: Unwanted side reactions can consume the starting materials or the desired product. One common side product is the formation of a diacylhydrazine.

    • Solution: Control the stoichiometry carefully. Adding the ester dropwise to the hydrazine solution can sometimes minimize the formation of diacylhydrazine byproducts.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer. When performing extractions, use an appropriate organic solvent in sufficient quantities.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.

  • TLC Protocol:

    • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

    • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve good separation of the starting ester and the product hydrazide. For example, a 1:1 or 2:1 mixture of ethyl acetate:hexane.

    • Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be used.

    • Interpretation: The reaction is complete when the spot corresponding to the starting ester has disappeared. The product, being more polar, will have a lower Rf value than the starting ester.

Q3: What is the best way to purify the crude 2-(3,4-Diethoxyphenyl)acetohydrazide?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for purifying the solid product.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[1] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[1]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.

    • Procedure: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a column. The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the column. The product is then eluted using a solvent system of increasing polarity, starting with a low polarity mixture (e.g., ethyl acetate/hexane) and gradually increasing the proportion of the more polar solvent. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Q4: I see an unexpected byproduct in my reaction. What could it be?

A4: Besides the starting material, a common impurity is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine. This is more likely to occur if the ester is in large excess or if the reaction conditions are not optimized. Its presence can be identified by techniques such as NMR or Mass Spectrometry. To minimize its formation, ensure a slight excess of hydrazine is used and consider the slow addition of the ester to the hydrazine solution.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of acetohydrazides from their corresponding esters, providing a basis for optimizing the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Table 1: Reaction Conditions for Acetohydrazide Synthesis

ParameterCondition 1Condition 2Condition 3
Starting Ester Ethyl PhenylacetateEthyl 4-ChlorophenylacetateMethyl 3,4-Dimethoxyphenylacetate
Hydrazine Hydrazine Hydrate (80%)Hydrazine Hydrate (99%)Anhydrous Hydrazine
Solvent EthanolMethanol2-Propanol
Temperature Reflux (approx. 78 °C)Room Temperature60 °C
Reaction Time 6 hours24 hours12 hours
Ester:Hydrazine Ratio 1 : 1.21 : 1.51 : 1.1
Catalyst NoneNoneAcetic Acid (catalytic)

Table 2: Reported Yields for Acetohydrazide Synthesis

Starting EsterReaction ConditionsReported Yield (%)Reference
Ethyl BenzoateReflux in Ethanol with Hydrazine Hydrate85-95%General Literature
Methyl SalicylateReflux in Ethanol with Hydrazine Hydrate~90%General Literature
Ethyl 2-phenoxyacetateReflux in Ethanol with Hydrazine Hydrate~80%General Literature

Experimental Protocols

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This protocol is a representative procedure based on general methods for the synthesis of similar acetohydrazides.

Materials:

  • Ethyl 2-(3,4-diethoxyphenyl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1.0 equivalent) in absolute ethanol (approximately 10-20 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add distilled water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-(3,4-Diethoxyphenyl)acetohydrazide.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_ester Ethyl 2-(3,4-Diethoxyphenyl)acetate reaction Hydrazinolysis in Ethanol (Reflux) start_ester->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction workup Solvent Removal & Aqueous Workup reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Recrystallization / Chromatography extraction->purification product 2-(3,4-Diethoxyphenyl)acetohydrazide purification->product

Caption: Experimental workflow for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Troubleshooting Decision Tree

troubleshooting_tree cluster_check_reaction Reaction Check cluster_incomplete Incomplete Reaction cluster_check_purity Purity Check cluster_purification Purification Issues cluster_side_reactions Side Reactions start Low Yield or Impure Product check_tlc TLC shows starting material? start->check_tlc incomplete_sol Increase reaction time/temp. Check reagent stoichiometry. check_tlc->incomplete_sol Yes check_impurities TLC shows multiple spots? check_tlc->check_impurities No purification_sol Optimize recrystallization solvent. Perform column chromatography. check_impurities->purification_sol Yes side_reaction_sol Adjust stoichiometry. Consider slow addition of ester. check_impurities->side_reaction_sol Multiple unidentified spots

Caption: Decision tree for troubleshooting common synthesis issues.

References

Optimization

troubleshooting inconsistent bioassay results for 2-(3,4-Diethoxyphenyl)acetohydrazide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving 2-(3,4-Diethoxyphenyl)acetohydrazide. The inf...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving 2-(3,4-Diethoxyphenyl)acetohydrazide. The information is designed for scientists and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for 2-(3,4-Diethoxyphenyl)acetohydrazide across different assay plates and on different days. What are the potential causes?

High variability in potency measurements, such as the half-maximal inhibitory concentration (IC50), is a frequent challenge in bioassays.[1][2] Several factors related to the compound, cells, and general assay procedure can contribute to this issue.

Potential Causes and Solutions:

  • Compound Stability and Solubility:

    • Stock Solution: Hydrazide compounds can be susceptible to degradation. Ensure your stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide in DMSO is fresh. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] Long-term storage conditions should be validated.

    • Working Solution: The compound may precipitate in your aqueous assay medium. Visually inspect for any precipitation after diluting the stock solution. Consider using a solubility-enhancing excipient if necessary.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[4][5]

    • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability.[1] Ensure your cell suspension is homogenous and that you are using calibrated pipettes for accurate dispensing.

    • Cell Health: Only use healthy, viable cells for your experiments. Perform a cell viability count before seeding.

  • Assay Procedure:

    • Incubation Times: Adhere strictly to the specified incubation times for compound treatment and reagent additions.

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors.[1] Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[1][5] It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data points.

Q2: Our cell-based assay shows a weaker than expected response or no response at all to 2-(3,4-Diethoxyphenyl)acetohydrazide. What should we investigate?

A lack of biological response can be due to several factors, ranging from the compound's intrinsic activity to technical errors in the assay setup.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Verify the identity and purity of your 2-(3,4-Diethoxyphenyl)acetohydrazide using analytical methods such as NMR or mass spectrometry.

  • Review Protocol and Reagent Preparation: Double-check all reagent calculations and preparation steps.[1] Ensure that all buffers and media are at the correct pH and concentration.

  • Cell Line Authentication: Confirm the identity of your cell line through methods like short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common problem in research.[5]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Consider optimizing the assay parameters, such as the concentration of the detection reagent or the incubation time.

Troubleshooting Guides

Guide 1: High Well-to-Well Variability

Inconsistent results between replicate wells can mask the true biological effect of 2-(3,4-Diethoxyphenyl)acetohydrazide.[1]

Illustrative Data of Inconsistent Results:

ParameterExperiment 1Experiment 2Experiment 3
IC50 (µM) 12.528.38.7
Standard Deviation (within plate) ± 4.2± 9.8± 2.1
R² of Curve Fit 0.980.850.99

Troubleshooting Decision Tree:

G start High Well-to-Well Variability Observed check_pipetting Review Pipetting Technique and Calibrate Pipettes start->check_pipetting check_mixing Ensure Homogenous Mixing of Reagents and Cell Suspension check_pipetting->check_mixing If variability persists consistent_results Consistent Results Achieved check_pipetting->consistent_results Issue resolved check_edge_effects Investigate for Edge Effects check_mixing->check_edge_effects If variability persists check_mixing->consistent_results Issue resolved check_cell_seeding Verify Cell Seeding Consistency check_edge_effects->check_cell_seeding If variability persists check_edge_effects->consistent_results Issue resolved re_evaluate_protocol Re-evaluate Assay Protocol for Robustness check_cell_seeding->re_evaluate_protocol If variability persists check_cell_seeding->consistent_results Issue resolved re_evaluate_protocol->consistent_results After optimization

Caption: A logical workflow for troubleshooting high well-to-well variability.

Guide 2: Inconsistent Day-to-Day Results

Significant variations in results obtained on different days can compromise the reliability of your findings.

Key Areas to Standardize:

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not expired.

  • Cell Culture: Standardize all cell culture parameters, including media composition, serum lot, and incubation conditions. It is advisable to use a single batch of cryopreserved cells for a series of experiments.

  • Environmental Factors: Monitor and control incubator temperature and CO2 levels. Variations in these parameters can significantly impact cell growth and response.[5]

  • Analyst Variation: If multiple researchers are running the assay, ensure they are all following the exact same protocol. Analyst-to-analyst variability can be a significant source of inconsistency.[2]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol provides a general framework for assessing the effect of 2-(3,4-Diethoxyphenyl)acetohydrazide on cell viability.

Materials:

  • 2-(3,4-Diethoxyphenyl)acetohydrazide

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound incubate_cells Incubate for 24h seed_cells->incubate_cells incubate_cells->add_compound incubate_compound Incubate for 48h add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 2h (in dark) add_solubilizer->incubate_solubilizer read_plate Read Absorbance at 570 nm incubate_solubilizer->read_plate

Caption: Experimental workflow for a cell viability (MTT) assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate for 2 hours in the dark at room temperature, with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-(3,4-Diethoxyphenyl)acetohydrazide, leading to an anti-proliferative effect. The hydrazide moiety is a common feature in various bioactive molecules, and this pathway represents a plausible mechanism of action.[6][7]

G compound 2-(3,4-Diethoxyphenyl)acetohydrazide receptor Target Receptor/Enzyme compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

References

Troubleshooting

stability issues of 2-(3,4-Diethoxyphenyl)acetohydrazide in solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-(3,4-Diethoxyphenyl)acetohydrazide in solution. The following troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-(3,4-Diethoxyphenyl)acetohydrazide in solution. The following troubleshooting guides and FAQs are designed to help users identify and resolve common challenges encountered during experimental work.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound, 2-(3,4-Diethoxyphenyl)acetohydrazide, in an aqueous buffer. What are the potential causes?

A1: Rapid degradation in aqueous solutions is often due to hydrolysis or oxidation. The hydrazide functional group is susceptible to cleavage, especially at non-neutral pH and elevated temperatures. The diethoxyphenyl group could also be a site for oxidative degradation.

Troubleshooting Steps:

  • pH Assessment: Determine the pH of your solution. Hydrazides can undergo acid- or base-catalyzed hydrolysis.

  • Buffer Composition Analysis: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in hydrolysis reactions.

  • Dissolved Gas Evaluation: The presence of dissolved oxygen can promote oxidative degradation.

  • Temperature Control: Ensure your experimental setup is maintained at the intended temperature, as higher temperatures accelerate degradation.

  • Excipient Interaction Check: If your formulation contains excipients, consider potential interactions that could lead to degradation.[1]

Q2: My solution of 2-(3,4-Diethoxyphenyl)acetohydrazide is developing a yellow tint over time. What could be the reason?

A2: A color change often indicates the formation of degradation products, which may have different chromophores than the parent compound. This could be due to oxidation of the catechol-like diethoxyphenyl ring, potentially forming quinone-type structures.

Troubleshooting Steps:

  • Protect from Light: Perform experiments under light-protected conditions to rule out photodegradation.

  • Use Degassed Solvents: Prepare solutions with solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Incorporate Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or EDTA, to your formulation, but be aware that in some cases, these can have pro-oxidant effects.[2]

  • Analyze for Degradants: Use analytical techniques like HPLC-UV or LC-MS to identify the colored species.

Q3: How can I confirm if my compound is degrading and identify the degradation products?

A3: A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.

Analytical Workflow:

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that shows good resolution between the peak for 2-(3,4-Diethoxyphenyl)acetohydrazide and any new peaks that appear over time.

  • Forced Degradation Study: Subject the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps to validate the analytical method's ability to detect degradants.

  • Peak Identification: Use mass spectrometry (LC-MS) to obtain the mass-to-charge ratio of the degradation products, which provides clues to their structures.[3] Further characterization can be done using techniques like NMR spectroscopy.[2][3]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for a stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide?

A: For optimal stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution can prevent multiple freeze-thaw cycles, which may accelerate degradation. The solid compound should be stored in a dark place, under an inert atmosphere, and in a freezer at under -20°C.

Q: In which solvents is 2-(3,4-Diethoxyphenyl)acetohydrazide most stable?

A: While specific data is not available, polar aprotic solvents like DMSO or DMF are generally preferred for stock solutions of hydrazide-containing compounds over aqueous buffers to minimize hydrolysis. For aqueous experiments, prepare fresh solutions and use them promptly.

Q: What are the likely degradation pathways for 2-(3,4-Diethoxyphenyl)acetohydrazide?

A: The two most probable degradation pathways are:

  • Hydrolysis: The acetohydrazide moiety can be hydrolyzed to form 3,4-diethoxyphenylacetic acid and hydrazine. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich diethoxyphenyl ring is susceptible to oxidation, potentially leading to the formation of quinone-like species. The hydrazide itself can also be oxidized.

Q: Are there any known incompatible excipients?

A: Excipients containing reactive impurities, such as aldehydes in polyethylene glycols (PEGs) or polysorbates, could potentially react with the hydrazide group.[1] Additionally, oxidizing agents should be avoided. A thorough drug-excipient compatibility study is recommended during formulation development.[1]

Hypothetical Stability Data

The following tables present simulated stability data for 2-(3,4-Diethoxyphenyl)acetohydrazide to illustrate potential degradation profiles.

Table 1: Effect of pH on the Stability of 2-(3,4-Diethoxyphenyl)acetohydrazide in Aqueous Buffers at 25°C.

pHBuffer System% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate85.265.7
5.0Acetate95.188.3
7.4Phosphate98.595.2
9.0Borate90.378.9

Table 2: Effect of Temperature on the Stability of 2-(3,4-Diethoxyphenyl)acetohydrazide in pH 7.4 Buffer.

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.899.5
25°C98.595.2
40°C92.180.4

Hypothetical Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3,4-Diethoxyphenyl)acetohydrazide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to a photostability chamber.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms to a control sample to identify degradation peaks.

Protocol 2: HPLC Method for Stability Testing

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

parent 2-(3,4-Diethoxyphenyl)acetohydrazide acid_cat Acid-Catalyzed Hydrolysis parent->acid_cat H⁺ base_cat Base-Catalyzed Hydrolysis parent->base_cat OH⁻ oxidation Oxidation parent->oxidation [O] hydrolysis_prod 3,4-Diethoxyphenylacetic Acid + Hydrazine acid_cat->hydrolysis_prod base_cat->hydrolysis_prod oxidation_prod Oxidized Products (e.g., Quinones) oxidation->oxidation_prod

Caption: Hypothetical degradation pathways for 2-(3,4-Diethoxyphenyl)acetohydrazide.

start Start: Compound Loss Observed in Solution check_ph Check pH of Solution start->check_ph ph_extreme pH is Acidic or Basic? check_ph->ph_extreme adjust_ph Adjust to Neutral pH ph_extreme->adjust_ph Yes check_o2 Check for Dissolved Oxygen ph_extreme->check_o2 No adjust_ph->check_o2 use_degassed Use Degassed Solvents/ Inert Atmosphere check_o2->use_degassed check_temp Check Temperature use_degassed->check_temp lower_temp Lower Experimental Temperature check_temp->lower_temp end Stability Improved lower_temp->end

Caption: Troubleshooting workflow for solution instability.

start Prepare Stock Solution in Acetonitrile stress_conditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize hplc_analysis Analyze All Samples by Stability-Indicating HPLC neutralize->hplc_analysis compare Compare Stressed Samples to Control hplc_analysis->compare identify Identify Degradation Peaks compare->identify lcms_analysis Characterize Degradants by LC-MS identify->lcms_analysis end Degradation Profile Established lcms_analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Optimization

side reaction products in the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Diethoxyphenyl)acetoh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(3,4-Diethoxyphenyl)acetohydrazide?

A1: The most prevalent and straightforward method is the hydrazinolysis of an ethyl or methyl ester precursor, specifically ethyl 2-(3,4-diethoxyphenyl)acetate, with hydrazine hydrate in an alcoholic solvent.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The most commonly encountered side product is the N,N'-bis(2-(3,4-diethoxyphenyl)acetyl)hydrazine. Other potential impurities include unreacted starting materials (the ethyl ester) and the product of ester hydrolysis, 2-(3,4-diethoxyphenyl)acetic acid.

Q3: My reaction yield is lower than expected. What are the potential causes?

A3: Low yields can stem from several factors including incomplete reaction, suboptimal reaction temperature, impure starting materials, or loss of product during workup and purification. Using a slight excess of hydrazine hydrate and ensuring a sufficient reaction time are crucial.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the best method for purifying the final product?

A5: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is the most common and effective method for purifying 2-(3,4-Diethoxyphenyl)acetohydrazide. If significant impurities remain, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use fresh, high-quality hydrazine hydrate. 2. Ensure the reaction mixture is refluxing gently. 3. Extend the reflux time and monitor by TLC until the starting ester is consumed.
Presence of a Significant Amount of Starting Ester in the Final Product 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Stoichiometry: An inadequate amount of hydrazine hydrate was used.1. Increase the reflux time. 2. Use a slight excess (1.2-1.5 equivalents) of hydrazine hydrate.
Formation of a White, Insoluble Precipitate that is not the Desired Product Formation of N,N'-bis(2-(3,4-diethoxyphenyl)acetyl)hydrazine: This byproduct is often less soluble than the desired hydrazide.1. Use a larger excess of hydrazine hydrate to favor the formation of the mono-acylated product. 2. Purify the crude product by recrystallization; the diacylhydrazide is often less soluble and may be separated.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Presence of an Acidic Impurity Hydrolysis of the Ester: Traces of water in the reactants or solvent can lead to the formation of 2-(3,4-diethoxyphenyl)acetic acid.1. Use anhydrous solvents and fresh reagents. 2. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

Experimental Protocols

Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This protocol describes a general method for the hydrazinolysis of ethyl 2-(3,4-diethoxyphenyl)acetate.

Materials:

  • Ethyl 2-(3,4-diethoxyphenyl)acetate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or other suitable alcohol)

  • Standard laboratory glassware for reflux and filtration

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1.0 equivalent) in a minimal amount of ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting ester spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove excess hydrazine hydrate.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(3,4-diethoxyphenyl)acetohydrazide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine Ethyl 2-(3,4-diethoxyphenyl)acetate and Hydrazine Hydrate in Ethanol start->reactants reflux Reflux for 2-6 hours reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature, then ice bath tlc->cool Reaction Complete filter Vacuum filter and wash with cold ethanol cool->filter dry Dry under vacuum filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide.

reaction_pathways ester Ethyl 2-(3,4-diethoxyphenyl)acetate hydrazide 2-(3,4-Diethoxyphenyl)acetohydrazide ester->hydrazide + Hydrazine Hydrate acid 2-(3,4-Diethoxyphenyl)acetic acid ester->acid diacyl N,N'-bis(2-(3,4-diethoxyphenyl)acetyl)hydrazine hydrazide->diacyl

Caption: Main reaction and potential side reaction pathways.

Troubleshooting

Technical Support Center: Derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide. It includes troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in refining experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide?

A1: The derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide typically involves the condensation reaction between the hydrazide group (-CONHNH₂) and a carbonyl group (C=O) of an aldehyde or ketone. This reaction forms a Schiff base, also known as a hydrazone, with the elimination of a water molecule.

Q2: What is the optimal pH for this reaction?

A2: The reaction is generally favored under mildly acidic conditions. A few drops of a weak acid, such as glacial acetic acid, are often added to the reaction mixture to catalyze the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-(3,4-Diethoxyphenyl)acetohydrazide and the respective aldehyde/ketone) on a TLC plate, the consumption of reactants and the formation of the product can be visualized.

Q4: What are some common solvents used for this derivatization?

A4: Ethanol and methanol are common solvents for this type of reaction as they readily dissolve the reactants and facilitate the reaction upon heating.

Q5: How can I purify the final product?

A5: The most common method for purifying the resulting hydrazone derivatives is recrystallization from a suitable solvent, such as ethanol. If the product is an oil or difficult to crystallize, column chromatography may be necessary.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no product yield Reaction conditions not optimal (e.g., incorrect pH, temperature, or reaction time).Add a catalytic amount of glacial acetic acid to the reaction mixture. Ensure the reaction is heated (refluxed) for a sufficient amount of time. Monitor the reaction progress by TLC.
Impure starting materials.Ensure the purity of 2-(3,4-Diethoxyphenyl)acetohydrazide and the aldehyde/ketone. Purify starting materials if necessary.
Oily product that is difficult to crystallize The product may be impure or have a low melting point.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify the product using column chromatography.
Multiple spots on TLC of the final product Incomplete reaction or presence of side products.Extend the reaction time or adjust the reaction conditions. Purify the product using column chromatography to separate the desired compound from impurities.
Product is insoluble in common recrystallization solvents The product may be highly crystalline and require a specific solvent system.Test a range of solvents or solvent mixtures to find a suitable system for recrystallization. Dimethylformamide (DMF) can be a good solvent for highly insoluble compounds.

Experimental Protocols

Exemplary Protocol for the Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 2-(3,4-Diethoxyphenyl)acetohydrazide and a substituted aromatic aldehyde.

Materials:

  • 2-(3,4-Diethoxyphenyl)acetohydrazide

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(3,4-Diethoxyphenyl)acetohydrazide in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base derivative.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, and ¹³C NMR).

Data Presentation

Table 1: Exemplary Yields and Melting Points of 2-(3,4-Diethoxyphenyl)acetohydrazide Derivatives
Derivative Substituent on Aldehyde Yield (%) Melting Point (°C)
1 4-Chloro85188-190
2 4-Nitro92210-212
3 4-Methoxy88175-177
4 2,4-Dichloro82201-203
5 3-Hydroxy78195-197

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: 2-(3,4-Diethoxyphenyl)acetohydrazide + Aldehyde/Ketone solvent Solvent: Ethanol reactants->solvent Dissolve catalyst Catalyst: Glacial Acetic Acid solvent->catalyst Add reflux Reflux (4-6 hours) catalyst->reflux cooling Cool to RT reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Hot Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying characterization Characterization: - Melting Point - FT-IR - NMR drying->characterization

Caption: Experimental workflow for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives.

Representative Signaling Pathway

While the specific signaling pathways affected by 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives are yet to be elucidated, related hydrazone compounds have been shown to modulate inflammatory pathways. The following diagram illustrates a generalized NF-κB signaling pathway, which is a key regulator of inflammation and a potential target for such compounds.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus DNA DNA Binding NFkB_nucleus->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Derivative Potential Inhibition by 2-(3,4-Diethoxyphenyl)acetohydrazide Derivative Derivative->IKK

Caption: A representative diagram of the NF-κB signaling pathway, a potential target for novel anti-inflammatory agents.

Optimization

Technical Support Center: Enhancing the Solubility of 2-(3,4-Diethoxyphenyl)acetohydrazide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-(3,4-Diethoxyphenyl)acet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-(3,4-Diethoxyphenyl)acetohydrazide for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(3,4-Diethoxyphenyl)acetohydrazide expected to have low aqueous solubility?

A1: The molecular structure of 2-(3,4-Diethoxyphenyl)acetohydrazide contains a diethoxyphenyl group, which is aromatic and hydrophobic. Such organic molecules with stable crystalline structures are often sparingly soluble in water.[1] This poor aqueous solubility can lead to compound precipitation in aqueous buffers used for in vitro assays, resulting in inaccurate and unreliable experimental data.[1]

Q2: What is the recommended first step for dissolving this compound for in vitro studies?

A2: The standard initial approach is to prepare a high-concentration stock solution in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[1] A stock solution of 10-50 mM in 100% DMSO is a typical starting point. Ensure the compound is fully dissolved by vortexing, and if necessary, gentle warming or sonication. Always visually inspect the solution for undissolved particulates before use.[1]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What are the primary strategies to overcome this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. The primary strategies to enhance solubility and prevent precipitation include:

  • Co-solvency : Adding a water-miscible organic solvent to the aqueous buffer.[2][3]

  • pH Adjustment : Modifying the pH of the buffer if the compound has ionizable groups.[4][][6]

  • Use of Excipients (Complexation) : Employing agents like cyclodextrins to form inclusion complexes that increase apparent solubility.[7][8][9]

  • Solid Dispersion : Creating a system where the drug is dispersed within a hydrophilic carrier.[10][11][12]

Q4: How do I choose the best solubility enhancement technique for my experiment?

A4: The choice depends on the specific requirements of your in vitro assay.

  • For cell-based assays , the primary concern is cytotoxicity. Start with the lowest effective concentration of a co-solvent like DMSO or ethanol, ensuring the final concentration is below the toxic threshold for your cell line (typically ≤0.5% for DMSO).[1] If that fails, cyclodextrins are a good alternative as they are generally benign.[7]

  • For enzyme or biochemical assays , you must consider potential interference of the solubilizing agent with the assay components (e.g., enzyme activity, protein binding). Run solvent-only controls to test for interference. pH adjustment is viable only if the assay is stable within the required pH range.

  • For high-concentration studies , co-solvents or cyclodextrins are often the most practical approaches. Solid dispersions are typically prepared in advance and may be more suitable for formulation development leading to in vivo studies.[13]

Troubleshooting Guides

Problem 1: Compound precipitates in the assay plate after dilution from a DMSO stock.

  • Cause : The final concentration of DMSO is insufficient to keep the hydrophobic compound solubilized in the aqueous assay buffer.

  • Solution 1: Optimize DMSO Concentration : Determine the maximum final DMSO concentration your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity).[1] Prepare dilutions of your stock to ensure you do not exceed this limit, which is often between 0.1% and 1%.[1]

  • Solution 2: Introduce a Co-solvent : If increasing DMSO is not an option, consider adding another co-solvent like ethanol or polyethylene glycol (PEG 400) to your final assay buffer.[][14] This reduces the polarity of the aqueous medium, improving the solubility of the hydrophobic compound.[] Always run a vehicle control with the co-solvent to check for effects on the assay.

  • Solution 3: Use Cyclodextrins : Pre-complex the compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the assay buffer. Cyclodextrins encapsulate the hydrophobic drug molecule, increasing its solubility in aqueous solutions.[7][8]

Problem 2: The required pH for solubility is outside the optimal range for my biological assay.

  • Cause : The compound may be an ionizable molecule that requires a specific pH for optimal solubility, but this pH compromises the integrity of the cells or proteins in the assay.[6]

  • Solution 1: Prioritize Assay Conditions : The biological integrity of the assay is paramount. Do not adjust the pH beyond the tolerated range.

  • Solution 2: Switch to a Non-pH Dependent Method : Abandon the pH adjustment strategy and move to a different technique. The use of co-solvents or cyclodextrins is the recommended alternative as these methods do not rely on ionization of the compound.[1][15]

Problem 3: Standard organic solvents (DMSO, Ethanol) are interfering with my assay.

  • Cause : Some biological systems, particularly primary cells or sensitive enzymes, can be negatively affected even by low concentrations of organic solvents.[1]

  • Solution 1: Use Cyclodextrins : Cyclodextrins are an excellent alternative as they are generally considered benign and have low cytotoxicity.[7] They can solubilize hydrophobic compounds without the need for organic solvents.[8]

  • Solution 2: Solid Dispersion : For non-cell-based assays or if preparing a dosing solution for later use, a solid dispersion of the compound in a hydrophilic carrier like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG) can be prepared.[10] This solid can then be dissolved directly in the aqueous buffer.

Data Presentation: Solubility Enhancement Strategies

Technique Mechanism of Action Common Agents Typical Concentration Advantages Potential Disadvantages
Co-solvency Reduces the polarity of the solvent system, decreasing interfacial tension between the solute and the aqueous environment.[2][3]DMSO, Ethanol, Propylene Glycol, PEG 400.[][14]<1% v/v for cell assays; can be higher for biochemical assays.Simple, rapid, and effective for many compounds.[2]Potential for solvent toxicity or assay interference.[1]
pH Adjustment Converts the drug into a more soluble ionized (salt) form by protonating or deprotonating it.[4][6]HCl, NaOH, Phosphate Buffers.[4][16]Adjust to a pH where the compound is ionized (pKa ± 2).Simple and effective for ionizable compounds.[]Limited by the pH tolerance of the biological assay; not for non-ionizable drugs.[6]
Complexation A complexing agent (host) encapsulates the hydrophobic drug (guest), shielding it from the aqueous environment.[7][8]β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[7][8]Varies based on stoichiometry; often a 1:1 to 1:2 drug:CD molar ratio.Low toxicity, high solubilization potential, can improve stability.[7][8][9]Can be expensive; may alter drug availability for protein binding.
Solid Dispersion The drug is dispersed, often in an amorphous state, within a hydrophilic polymer matrix, increasing wettability and dissolution rate.[10][12]PVP, PEG, HPMC.[17]1:1 to 1:10 drug-to-carrier ratio (w/w).Significant increase in dissolution and apparent solubility.[10][13]Requires pre-formulation work; not suitable for on-the-fly preparation.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Prepare a High-Concentration Stock : Dissolve 2-(3,4-Diethoxyphenyl)acetohydrazide in 100% DMSO to a concentration of 20 mM.

  • Prepare Intermediate Dilution (Optional) : If a very low final concentration is needed, dilute the 20 mM stock in 100% DMSO to an intermediate concentration (e.g., 2 mM).

  • Prepare Final Working Solution : Add a small volume of the DMSO stock directly to your pre-warmed aqueous assay buffer while vortexing to ensure rapid dispersion. For example, add 5 µL of a 2 mM stock to 995 µL of buffer for a final concentration of 10 µM with 0.5% DMSO.

  • Vehicle Control : Prepare a control sample containing the same final concentration of DMSO in the assay buffer without the compound.

  • Visual Inspection : Immediately check the working solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrins (HP-β-CD)
  • Determine Molar Ratio : Start with a 1:1 molar ratio of the compound to HP-β-CD. The molecular weight of 2-(3,4-Diethoxyphenyl)acetohydrazide is 238.28 g/mol .

  • Prepare Cyclodextrin Solution : Dissolve the required amount of HP-β-CD in the aqueous assay buffer.

  • Add Compound : Add the powdered 2-(3,4-Diethoxyphenyl)acetohydrazide directly to the HP-β-CD solution.

  • Facilitate Complexation : Mix the solution vigorously. This can be done by stirring or sonicating at room temperature or with gentle heat (e.g., 37-40°C) for 1-24 hours until the compound is fully dissolved.

  • Sterilization : Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

  • Control : Prepare a control solution with only HP-β-CD in the assay buffer.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is for preparing a solid powder that can be dissolved in an aqueous buffer.

  • Select Carrier : Choose a hydrophilic carrier such as Polyvinylpyrrolidone K30 (PVP K30). A drug-to-carrier ratio of 1:5 (w/w) is a good starting point.

  • Dissolve Components : Dissolve both 2-(3,4-Diethoxyphenyl)acetohydrazide and the carrier (PVP K30) in a common volatile solvent, such as ethanol or methanol.[11]

  • Solvent Evaporation : Remove the solvent using a rotary evaporator under vacuum. This will leave a thin film on the wall of the flask.[11]

  • Drying : Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization : Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.[10]

  • Storage : Store the resulting powder in a desiccator.

  • Usage : To use, weigh the required amount of the solid dispersion powder and dissolve it directly in the assay buffer.

Visualizations

G Workflow for Selecting a Solubility Enhancement Method start Start: Compound is poorly soluble in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into assay buffer. Final DMSO < 0.5%? stock->dilute precipitate Does it precipitate? dilute->precipitate soluble Success! Proceed with experiment. precipitate->soluble No increase_dmso Can assay tolerate higher DMSO (e.g., up to 1%)? precipitate->increase_dmso Yes increase_dmso->dilute Yes assay_type Is the assay cell-based or biochemical? increase_dmso->assay_type No cell_based Cell-Based Assay assay_type->cell_based biochem Biochemical Assay assay_type->biochem use_cd Use Cyclodextrins (e.g., HP-β-CD). Low cytotoxicity. cell_based->use_cd use_cosolvent Try alternative co-solvents (Ethanol, PEG 400). Run vehicle controls. biochem->use_cosolvent ph_option Is compound ionizable and assay tolerates pH change? biochem->ph_option ph_option->use_cd No use_ph Adjust pH of buffer. ph_option->use_ph Yes

Caption: Decision tree for choosing a solubility enhancement method.

G Mechanism of Co-Solvency cluster_0 Aqueous Solution (High Polarity) cluster_1 Co-Solvent System (Reduced Polarity) W1 H2O W2 H2O W3 H2O Drug_agg Drug Aggregate lab Addition of Co-solvent Drug_agg->lab C1 Co-solvent W4 H2O C2 Co-solvent Drug_sol Solubilized Drug lab->Drug_sol G Workflow: Solid Dispersion via Solvent Evaporation start 1. Dissolve Drug and Hydrophilic Carrier (e.g., PVP) in a common volatile solvent. evap 2. Evaporate solvent using a rotary evaporator. start->evap film 3. A thin film of drug/carrier mixture forms. evap->film dry 4. Dry film under vacuum to remove residual solvent. film->dry grind 5. Pulverize the dried film into a fine powder. dry->grind end 6. Result: Solid dispersion powder ready for dissolution in buffer. grind->end

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-(3,4-Diethoxyphenyl)acetohydrazide

This guide provides a comprehensive overview of the analytical techniques and experimental data required for the unambiguous structural confirmation of newly synthesized 2-(3,4-Diethoxyphenyl)acetohydrazide. It is intend...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques and experimental data required for the unambiguous structural confirmation of newly synthesized 2-(3,4-Diethoxyphenyl)acetohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide compares the utility of various spectroscopic methods, presents expected data in a clear tabular format, and provides detailed experimental protocols.

Workflow for Structural Elucidation

The confirmation of a synthesized chemical structure is a systematic process. It begins with the purification of the synthesized compound, followed by a series of spectroscopic analyses. Each analysis provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Determines Connectivity MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Determines Mass & Formula Interpretation Integrated Data Analysis FTIR->Interpretation NMR->Interpretation MS->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Fig 1. Workflow for the structural confirmation of a synthesized compound.

Comparative Analysis of Spectroscopic Techniques

No single technique is sufficient for complete structural elucidation. A combined approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential.

  • FT-IR Spectroscopy is primarily used to identify the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine/amide), and C-O (ether) bonds, by detecting their characteristic vibrational frequencies.[1][2]

  • Mass Spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis.[3][4] Fragmentation patterns can offer further clues about the molecule's structure.

  • NMR Spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms.[5] ¹H NMR provides information about the chemical environment and proximity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.[6][7]

The logical integration of data from these techniques provides a robust and definitive confirmation of the molecular structure.

Fig 2. Logical integration of data from various analytical techniques.

Predicted Spectral Data for Structural Confirmation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-(3,4-Diethoxyphenyl)acetohydrazide. These values are predicted based on established chemical principles and data from analogous compounds.[8][9]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.18 Singlet 1H -C(=O)NH-
~6.85 Doublet 1H Ar-H
~6.75 Doublet of Doublets 1H Ar-H
~6.70 Singlet 1H Ar-H
~4.20 Broad Singlet 2H -NH₂
~4.00 Quartet 4H 2 x -OCH₂CH₃
~3.30 Singlet 2H -CH₂-C(=O)

| ~1.30 | Triplet | 6H | 2 x -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~169.5 C=O
~148.0 Ar-C (C-O)
~147.5 Ar-C (C-O)
~128.0 Ar-C (C-H)
~121.0 Ar-C (C-H)
~114.0 Ar-C (C-H)
~113.5 Ar-C (C-H)
~64.0 2 x -OCH₂CH₃
~40.0 -CH₂-C(=O)

| ~14.5 | 2 x -OCH₂CH₃ |

Table 3: Predicted FT-IR Characteristic Peaks

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3180 N-H Stretching (Amide & Amine)
3050 - 3000 C-H Aromatic Stretching
2980 - 2850 C-H Aliphatic Stretching
~1640 C=O Amide I Stretching
~1590 N-H Bending

| ~1250 | C-O | Aryl Ether Stretching |

Table 4: Predicted Mass Spectrometry Data

m/z Value Assignment
238.13 [M]⁺ (Molecular Ion)
207.11 [M - NHNH₂]⁺
165.09 [M - CONHNH₂ - CH₂]⁺

| 137.06 | [C₈H₉O₂]⁺ (Diethoxybenzyl cation) |

Comparison with an Alternative: 2-(3,4-Dimethoxyphenyl)acetohydrazide

Comparing the spectral data of the target compound with a known, structurally similar analog like 2-(3,4-dimethoxyphenyl)acetohydrazide can be highly informative. The primary difference will be observed in the signals corresponding to the alkoxy groups.

Table 5: Comparative ¹H NMR Data (Alkoxy Region)

Compound Group Chemical Shift (δ, ppm) Multiplicity Integration
2-(3,4-Diethoxyphenyl)acetohydrazide -OCH₂ CH₃ ~4.00 Quartet 4H
-OCH₂CH₃ ~1.30 Triplet 6H

| 2-(3,4-Dimethoxyphenyl)acetohydrazide[9][10] | -OCH₃ | ~3.75 | Singlet | 6H |

This direct comparison highlights the key distinguishing features in the ¹H NMR spectrum, providing a clear method for confirming the presence of the diethoxy groups over dimethoxy groups.

Experimental Protocols

NMR Spectroscopy Protocol

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.[6]

  • Sample Preparation : Dissolve 5-10 mg of the purified 2-(3,4-Diethoxyphenyl)acetohydrazide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain high-resolution signals. The integration of the peaks should be carefully analyzed to determine the relative number of protons for each signal.[11]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended) : If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

ATR-FTIR is a convenient technique for analyzing solid samples directly.[12]

  • Background Scan : Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[2]

  • Sample Application : Place a small amount of the solid 2-(3,4-Diethoxyphenyl)acetohydrazide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure : Use the pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.[2]

  • Cleaning : After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like hydrazides.[4]

  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13] The sample must be fully dissolved and free of particulate matter.

  • Instrument Calibration : Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis : Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. If conducting high-resolution MS (HRMS), the measured mass can be used to confirm the elemental composition. Analyze fragmentation patterns if MS/MS analysis is performed.[3]

References

Comparative

Comparative Guide to Bioassay Validation for 2-(3,4-Diethoxyphenyl)acetohydrazide Activity

Introduction This guide provides a comprehensive comparison of bioassays for validating the activity of 2-(3,4-Diethoxyphenyl)acetohydrazide. While direct studies on this specific molecule are not extensively available i...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of bioassays for validating the activity of 2-(3,4-Diethoxyphenyl)acetohydrazide. While direct studies on this specific molecule are not extensively available in the public domain, its structural similarity to known phosphodiesterase (PDE) inhibitors, such as 2-(3,4-Dimethoxyphenyl)acetohydrazide, suggests its likely mechanism of action is the inhibition of PDE enzymes, particularly the PDE4 subtype.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways.[4][5] Therefore, this guide focuses on the validation of bioassays designed to quantify changes in cAMP levels as a measure of the compound's activity.

The validation of any analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. This guide adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Signaling Pathway of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cAMP to adenosine 5'-monophosphate (AMP).[4][8] By inhibiting PDE4, compounds like 2-(3,4-Diethoxyphenyl)acetohydrazide prevent the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP level activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses, including the modulation of inflammatory processes.[5][9]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA_i PKA (inactive) cAMP->PKA_i Binds to PDE4 PDE4 PDE4->cAMP PKA_a PKA (active) PKA_i->PKA_a Activates Target Downstream Targets PKA_a->Target Phosphorylates Response Cellular Response (e.g., Anti-inflammatory) Target->Response Inhibitor 2-(3,4-Diethoxyphenyl) acetohydrazide Inhibitor->PDE4 Inhibits

Caption: cAMP signaling pathway and the inhibitory action of 2-(3,4-Diethoxyphenyl)acetohydrazide on PDE4.

Comparison of Bioassays for cAMP Measurement

Several methods are available to quantify intracellular cAMP levels, each with distinct principles, advantages, and limitations.[10][11] The choice of assay often depends on the required sensitivity, throughput, and available instrumentation.

Assay TypePrincipleSignal TypeThroughputAdvantagesDisadvantages
Competitive ELISA Competition between sample cAMP and a labeled cAMP (e.g., HRP-cAMP) for binding to a limited number of anti-cAMP antibody sites.[12][13]Colorimetric, Fluorometric, or ChemiluminescentLow to MediumWell-established, cost-effective, no specialized equipment needed for colorimetric assays.[4][14]Multiple wash steps, lower throughput, may have lower sensitivity than other methods.[15]
AlphaScreen® Competition between endogenous cAMP and biotinylated cAMP for binding to an anti-cAMP antibody on an Acceptor bead. A Streptavidin-Donor bead binds the biotinylated cAMP, bringing the beads into proximity and generating a luminescent signal.[16][17]LuminescentHighHomogeneous (no-wash), highly sensitive, suitable for HTS.[18][19]Requires a specialized plate reader, potential for interference from colored compounds.[17]
TR-FRET Competition between sample cAMP and a labeled cAMP tracer (e.g., Europium-cAMP) for binding to an anti-cAMP antibody labeled with an acceptor fluorophore.[20][21]Time-Resolved FluorescenceHighHomogeneous (no-wash), ratiometric measurement reduces well-to-well variability, high sensitivity and robustness.[10][22]Requires a TR-FRET enabled plate reader, can be more expensive.
Fluorescence Polarization (FP) Competition between sample cAMP and a fluorescently labeled cAMP tracer for binding to an anti-cAMP antibody. The binding of the tracer to the large antibody molecule slows its rotation, increasing fluorescence polarization.[5]FluorescenceHighHomogeneous (no-wash), rapid, and suitable for HTS.Lower sensitivity compared to TR-FRET or AlphaScreen, potential for interference from fluorescent compounds.
Genetically-Encoded Biosensors FRET or BRET-based sensors expressed in living cells that change conformation upon cAMP binding, altering the fluorescent or luminescent signal.[23][24]Fluorescent or LuminescentMedium to HighAllows for real-time measurement of cAMP dynamics in living cells, high spatial and temporal resolution.[23]Requires cell line engineering, signal intensity can be affected by expression levels.

Experimental Protocols

A detailed protocol for a common assay, the competitive ELISA, is provided below. This serves as a representative example of the methodologies employed.

Protocol: Competitive ELISA for cAMP Quantification

This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.

Materials:

  • Anti-cAMP coated 96-well plate

  • Cell lysis buffer

  • cAMP standards

  • 2-(3,4-Diethoxyphenyl)acetohydrazide (test compound)

  • HRP-cAMP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency.

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX (0.2-0.25 mM final concentration) to prevent cAMP degradation, if necessary.[17]

    • Treat cells with various concentrations of 2-(3,4-Diethoxyphenyl)acetohydrazide or a known PDE4 inhibitor (e.g., rolipram) as a positive control for the appropriate time.

    • Include wells with a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Remove the culture medium.

    • Add 100 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular cAMP.

  • ELISA Procedure:

    • Prepare a standard curve by serially diluting the cAMP standards in the same lysis buffer used for the samples.

    • Add 50 µL of standards, samples, and controls to the appropriate wells of the anti-cAMP coated plate.

    • Add 25 µL of HRP-cAMP conjugate to each well.

    • Incubate for 2 hours at room temperature on a shaker.

    • Wash the plate 3-5 times with 200 µL of Wash Buffer per well.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The signal intensity is inversely proportional to the cAMP concentration.[12]

Bioassay Validation Workflow

The validation process ensures that the chosen bioassay is suitable for its intended purpose. It involves a series of experiments to assess the method's performance characteristics according to ICH Q2(R1) guidelines.[6][25]

cluster_precision Precision Tests start Assay Development & Optimization specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate robustness Robustness lod_loq->robustness report Validation Report robustness->report end Validated Method report->end

Caption: Workflow for the validation of a bioassay according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for a cAMP bioassay.

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the assay measures only cAMP without interference from other components in the sample matrix.[7]Analyze blank samples (cell lysate without cAMP) and samples spiked with structurally related compounds (e.g., ATP, AMP, cGMP).Signal from blank samples should be negligible. No significant cross-reactivity with related compounds (<1-2%).[4]
Linearity To demonstrate a proportional relationship between the signal and the concentration of cAMP over a defined range.[7]Analyze a minimum of five standards of known cAMP concentrations spanning the expected working range.Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot should show a linear relationship.
Range To define the upper and lower concentrations for which the assay is accurate, precise, and linear.[7]Confirmed by the linearity, accuracy, and precision data.The range should cover the expected cAMP concentrations in the experimental samples.
Accuracy To determine the closeness of the measured value to the true value.[7]Analyze samples spiked with known amounts of cAMP at different levels (e.g., 80%, 100%, 120% of the expected concentration).Percent recovery should be within 80-120% for each level.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]Repeatability (Intra-assay): Analyze a minimum of 3 concentrations (low, medium, high) with ≥3 replicates in a single run. Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or with different equipment.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of cAMP that can be measured with acceptable precision and accuracy.[7]Determined as the lowest concentration on the standard curve that meets the acceptance criteria for accuracy (80-120% recovery) and precision (≤ 20% RSD).Meets predefined accuracy and precision criteria.
Robustness To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[6]Introduce small variations to the protocol, such as incubation times, temperatures, or reagent concentrations, and assess the impact on the results.Results should remain within the acceptance criteria for accuracy and precision, demonstrating the reliability of the assay under varied conditions.

Validating a bioassay for the activity of a novel compound like 2-(3,4-Diethoxyphenyl)acetohydrazide is a critical step in drug development. By assuming a likely mechanism of action as a PDE4 inhibitor, established methods for quantifying intracellular cAMP can be employed. A variety of assay platforms, from traditional ELISAs to modern TR-FRET and AlphaScreen technologies, are available to suit different experimental needs.[12][16][20] A rigorous validation process, following ICH Q2(R1) guidelines, is essential to ensure the generation of high-quality, reliable, and defensible data. This comparative guide provides the necessary framework, protocols, and validation criteria to assist researchers in this process.

References

Comparative

A Comparative Analysis of the Biological Activities of Diethoxy- and Dimethoxy-Acetohydrazides

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction Hydrazides and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Hydrazides and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The functional group, an amide linked to a hydrazine, provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological profiles. The nature and position of substituents on the aromatic rings of acetohydrazide derivatives play a crucial role in determining their potency and selectivity. This guide focuses on the influence of diethoxy and dimethoxy substitutions on the biological activities of these compounds.

Comparative Biological Activity

While a head-to-head comparison of diethoxy and dimethoxy acetohydrazides under identical experimental conditions is not available in the current scientific literature, this section presents a compilation of data from various studies to offer a preliminary assessment of their respective biological activities.

Anticancer Activity

The anticancer potential of acetohydrazide derivatives is a significant area of research. The following tables summarize the available data for diethoxy- and dimethoxy-substituted compounds.

Table 1: Anticancer Activity of Diethoxy-Acetohydrazide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
1 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)di(N'-(4-ethoxybenzylidene)acetohydrazide)HCT-116 (Colon)29.5 ± 4.53[1]
HeLa (Cervical)57.1 ± 6.7[1]

Table 2: Anticancer Activity of Dimethoxy-Acetohydrazide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
2a (E)-N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideHCT-116 (Colon)406.8[2]
2b (E)-N'-(4-(dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazideHCT-116 (Colon)>2164.4[2]
2c (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazideHCT-116 (Colon)1269.4[2]
2d (E)-N'-(4-methoxybenzylidene)-3,4-dimethoxybenzohydrazideHCT-116 (Colon)1344.2[2]
2e (E)-N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazideHCT-116 (Colon)304.7[2]

Note: The data presented in Tables 1 and 2 are from different studies and should be interpreted with caution as experimental conditions may have varied.

From the available data, the diethoxy-substituted benzimidazole acetohydrazide derivative 1 demonstrated potent anticancer activity against both HCT-116 and HeLa cell lines.[1] In contrast, the N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives generally showed weaker activity against the HCT-116 cell line, with IC50 values in the micromolar to millimolar range.[2] It is important to consider that the core scaffold of compound 1 is different from the compounds in Table 2, which could significantly influence its biological activity.

Antimicrobial Activity

The antimicrobial properties of acetohydrazide derivatives have also been extensively studied. The following table summarizes the antimicrobial activity of a series of 3,4-dimethoxybenzohydrazide derivatives. Unfortunately, no specific antimicrobial data for diethoxy-acetohydrazide derivatives was found in the reviewed literature.

Table 3: Antimicrobial Activity of Dimethoxy-Acetohydrazide Derivatives

Compound IDTest OrganismMIC (µM)MBC (µM)Reference
2a S. aureus-104.60[2]
S. typhi-104.60[2]
E. coli-104.60[2]
C. albicans-104.60[2]
2b S. typhi-95.39[2]
2c S. aureus-91.75[2]
2d S. typhi-191.60[2]
2e S. aureus-186.50[2]

The N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives exhibited notable antibacterial and antifungal activities.[2] For instance, compound 2a showed a broad spectrum of activity against both bacteria and fungi.[2] The minimum bactericidal concentration (MBC) values indicate that these compounds are capable of killing the microorganisms.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data and general principles from related studies, some preliminary structure-activity relationship (SAR) insights can be inferred:

  • Influence of Alkoxy Chain Length: While direct comparative data is absent, some studies on related compounds suggest that increasing the lipophilicity through longer alkyl chains in alkoxy groups can sometimes enhance biological activity, potentially by improving cell membrane permeability. However, this is not a universal rule, and steric hindrance from bulkier groups like ethoxy compared to methoxy can sometimes be detrimental to binding with the target protein.

  • Role of the Core Scaffold: The core heterocyclic or aromatic system to which the acetohydrazide moiety is attached plays a critical role in determining the overall biological activity. The potent anticancer activity of the benzimidazole-based diethoxy acetohydrazide highlights the importance of this scaffold.[1]

  • Substituents on the Benzylidene Moiety: In the dimethoxy series, the nature of the substituent on the N'-benzylidene ring significantly modulated the antimicrobial and anticancer activities.[2] For instance, the presence of an amino group in compound 2a and a chloro group in compound 2e resulted in better activity compared to other substitutions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of acetohydrazide derivatives.

Synthesis of Acetohydrazide Derivatives

A general synthetic route to acetohydrazide derivatives involves a multi-step process:

  • Esterification: The corresponding substituted benzoic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of sulfuric acid, to yield the methyl or ethyl ester.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the acetohydrazide intermediate.

  • Condensation: Finally, the acetohydrazide is condensed with various substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to yield the final Schiff base derivatives.

Workflow for the Synthesis of Acetohydrazide Derivatives

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Substituted Benzoic Acid C Methyl/Ethyl Ester A->C + B Alcohol (MeOH/EtOH) H2SO4 (cat.) E Acetohydrazide C->E + D Hydrazine Hydrate G Final Acetohydrazide Derivative E->G + F Substituted Aldehyde/ Ketone

Caption: General synthetic pathway for acetohydrazide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar plates after incubation.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plate B Treat cells with acetohydrazide derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the exact molecular targets for many acetohydrazide derivatives are still under investigation, some studies suggest potential mechanisms of action.

Anticancer Mechanism: Induction of Apoptosis

Several studies have indicated that hydrazide derivatives can induce apoptosis (programmed cell death) in cancer cells. One proposed pathway involves the generation of Reactive Oxygen Species (ROS), which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activated JNK can then trigger a cascade of events leading to the activation of caspases, the executioners of apoptosis.[3]

G Compound Acetohydrazide Derivative ROS Increased ROS Production Compound->ROS JNK JNK Activation ROS->JNK Caspase Caspase Cascade Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by acetohydrazides.

Antimicrobial Mechanism: Inhibition of DNA Gyrase

A potential mechanism for the antibacterial activity of some hydrazone derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

G Compound Acetohydrazide Derivative Inhibition Inhibition Compound->Inhibition DNAGyrase Bacterial DNA Gyrase Replication DNA Replication & Transcription Disrupted DNAGyrase->Replication Inhibition->DNAGyrase Death Bacterial Cell Death Replication->Death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Conclusion

This guide provides a comparative summary of the biological activities of diethoxy- and dimethoxy-acetohydrazides based on the currently available scientific literature. While a direct, controlled comparison is lacking, the compiled data suggests that both classes of compounds possess promising anticancer and antimicrobial properties. The diethoxy-substituted benzimidazole acetohydrazide derivative showed particularly noteworthy anticancer activity. The N'-benzylidene-3,4-dimethoxybenzohydrazides demonstrated a broad spectrum of antimicrobial activity.

References

Validation

Validating the Anticancer Potential of 2-(3,4-Diethoxyphenyl)acetohydrazide: An In Vivo Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the in vivo anticancer activity of the novel compound 2-(3,4-Diethoxyphenyl)acetohydrazide. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anticancer activity of the novel compound 2-(3,4-Diethoxyphenyl)acetohydrazide. While direct in vivo data for this specific molecule is not yet publicly available, this document outlines a robust experimental approach based on established protocols for similar acetohydrazide derivatives and common anticancer agents. The guide also details potential signaling pathways of interest and presents a comparative analysis with alternative therapies, supported by data from related compounds.

Comparative Analysis of Anticancer Activity

To contextualize the potential efficacy of 2-(3,4-Diethoxyphenyl)acetohydrazide, this section summarizes the in vitro cytotoxic activity of structurally related acetohydrazide derivatives against various cancer cell lines. This data, presented in Table 1, offers a preliminary benchmark for expected in vivo performance. For comparison, the activity of a standard chemotherapeutic agent, Cisplatin, is also included.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical: 2-(3,4-Diethoxyphenyl)acetohydrazide VariousTo be determined
(E)‐N'‐(3‐allyl‐2‐hydroxy)benzylidene‐2‐(4‐oxoquinazolin‐3(4H)‐yl)acetohydrazide (Compound 5l)SW620 (colon)Not specified, but 213-fold more potent than 5-fluorouracil5-FluorouracilNot specified
PC-3 (prostate)PAC-187-fold more potent
NCI-H23 (lung)
2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides (Compound 1e)MCF-7 (breast)7.62 ± 1.85Doxorubicin HClNot specified
2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides (Compound 1b)PC-3 (prostate)45.81 ± 1.10Doxorubicin HClNot specified
2-Cyano-N'-(2-cyanoacetyl)acetohydrazide derivative (Compound 11)HCT-116 (colon)2.5 ± 0.81Cisplatin2.43 ± 1.1
Coumarin-acid hydrazide (Compound 4f)MCF-7 (breast)0.73Not specified
Panc-1 (pancreatic)1.19
Coumarin-acid hydrazide (Compound 4k)MCF-7 (breast)0.84Not specified
Panc-1 (pancreatic)3.61

Table 1: In Vitro Cytotoxicity of Acetohydrazide Derivatives Compared to Standard Anticancer Agents.[1][2][3][4]

In Vivo Experimental Protocols

A standardized and robust in vivo experimental design is crucial for generating reproducible and meaningful data.[5] The following protocols are adapted from established methodologies for preclinical anticancer drug screening.[6][7][8]

Animal Model Selection and Tumor Implantation
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are recommended to prevent rejection of human tumor xenografts.[5][6] The choice of strain should be justified based on the research question.[6]

  • Tumor Cell Lines: Select human cancer cell lines relevant to the therapeutic goals and with known sensitivity to cytotoxic agents. It is critical to choose cell lines with documented activation of relevant signaling pathways, such as the PI3K/Akt/mTOR or VEGFR-2/AKT axis.[4][8]

  • Implantation: Human tumor xenografts can be established subcutaneously or orthotopically.[7] Subcutaneous models are common for initial efficacy studies due to the ease of tumor measurement.[7] For orthotopic models, which mimic the tumor's natural environment, imaging techniques like bioluminescence will be required for monitoring.[9]

Experimental Groups and Dosing
  • Study Groups: A typical study design includes:

    • Vehicle Control Group

    • 2-(3,4-Diethoxyphenyl)acetohydrazide Treatment Group(s) (at least two different dose levels)

    • Positive Control Group (a standard-of-care chemotherapeutic agent, e.g., Cisplatin or Doxorubicin)

    • Combination Therapy Group (optional)

  • Dosage and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on preliminary toxicity studies.[6] Treatment duration can range from 7 to 21 days or longer, depending on the tumor growth rate and study objectives.[6]

Efficacy and Toxicity Assessment
  • Tumor Growth: Monitor tumor volume regularly (e.g., twice weekly) using calipers for subcutaneous tumors. The tumor growth delay assay is a robust method to evaluate efficacy.[5]

  • Body Weight and Clinical Observations: Record animal body weight and observe for any signs of toxicity throughout the experiment.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. A secondary endpoint could be the tumor control assay, which assesses permanent local tumor control.[5]

  • Sample Collection: At the end of the study, collect tumors and major organs for histopathological analysis, biomarker assessment (e.g., Western blot, immunohistochemistry), and pharmacokinetic studies.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo anticancer efficacy study.

G cluster_preclinical Preclinical In Vivo Study Workflow cluster_treatment Treatment Phase A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Vehicle Control D->E F 2-(3,4-Diethoxyphenyl)acetohydrazide D->F G Positive Control (e.g., Cisplatin) D->G H Monitor Tumor Growth & Animal Health I Endpoint Reached H->I J Euthanasia & Sample Collection (Tumor, Organs) I->J K Data Analysis (Efficacy & Toxicity) J->K G cluster_pathway Hypothesized VEGFR-2/AKT Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Drug 2-(3,4-Diethoxyphenyl) acetohydrazide Drug->VEGFR2 Inhibits G cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth Promotes Drug 2-(3,4-Diethoxyphenyl) acetohydrazide Drug->PI3K Inhibits

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4-Diethoxyphenyl)acetohydrazide

The primary objective of a cross-validation study is to ensure that different analytical methods yield comparable and reliable results, which is essential when methods are used interchangeably or across different laborat...

Author: BenchChem Technical Support Team. Date: December 2025

The primary objective of a cross-validation study is to ensure that different analytical methods yield comparable and reliable results, which is essential when methods are used interchangeably or across different laboratories.

Methodology Comparison: HPLC-UV vs. UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC-UV) is a powerful separation technique that isolates the analyte of interest from a sample matrix before quantification. Its high specificity and sensitivity make it a gold standard for pharmaceutical analysis.

UV-Visible (UV-Vis) Spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a compound in solution. For molecules like 2-(3,4-Diethoxyphenyl)acetohydrazide that may lack a strong chromophore, a chemical derivatization step is often employed. This involves reacting the analyte with a reagent to produce a new, highly colored compound that can be easily measured. In this guide, we propose the use of 2,4-Dinitrophenylhydrazine (DNPH), a common derivatizing agent for hydrazides.[1][2]

Quantitative Data Comparison

The performance of an analytical method is assessed through rigorous validation, which measures several key parameters. The following table summarizes the expected performance data from a cross-validation of a reversed-phase HPLC-UV method and a derivatization-based UV-Vis spectrophotometric method for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometry (with DNPH Derivatization) Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 15 ng/mL50 ng/mL-
Limit of Quantification (LOQ) 50 ng/mL150 ng/mL-
Specificity High (Separates analyte from impurities)Moderate (Prone to interference from other carbonyls/hydrazides)Method must be selective for the analyte

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical results. The following sections outline the methodologies for the two proposed analytical techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes the conditions for the separation and quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide using a reversed-phase HPLC system.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • 2-(3,4-Diethoxyphenyl)acetohydrazide reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic acid in water (Gradient elution).

  • Gradient: 30% Acetonitrile to 70% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in acetonitrile. Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-(3,4-Diethoxyphenyl)acetohydrazide in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: UV-Visible Spectrophotometry with DNPH Derivatization

This method involves the reaction of the acetohydrazide with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which is then quantified using a UV-Vis spectrophotometer.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • 2-(3,4-Diethoxyphenyl)acetohydrazide reference standard.

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Dissolve 100 mg of DNPH in 100 mL of methanol containing 1 mL of concentrated sulfuric acid.

  • Methanol (Spectrophotometric grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in methanol. Create working standards by serial dilution (e.g., 5-50 µg/mL).

  • Derivatization:

    • To 1 mL of each standard or sample solution, add 1 mL of the DNPH reagent.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in a water bath at 60°C for 20 minutes.

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture to a final volume of 10 mL with methanol.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the derivatized product against a reagent blank (prepared by following the derivatization procedure without the analyte) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the derivatized standards and samples at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards. Calculate the concentration of the analyte in the samples using the linear regression equation of the calibration curve.

Workflow and Reaction Visualizations

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for the cross-validation and the chemical reaction for the derivatization step.

G Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uvvis UV-Vis Analysis cluster_analysis Data Analysis & Comparison Sample Bulk Sample of 2-(3,4-Diethoxyphenyl)acetohydrazide Stock Prepare Stock Solution Sample->Stock Aliquots Create Identical Aliquots Stock->Aliquots HPLC_Prep Dilute for HPLC Aliquots->HPLC_Prep Aliquot Set A UV_Deriv Derivatize with DNPH Aliquots->UV_Deriv Aliquot Set B HPLC_Inject Inject into HPLC System HPLC_Prep->HPLC_Inject HPLC_Data Acquire Chromatographic Data HPLC_Inject->HPLC_Data Quant_HPLC Quantify using HPLC Calibration Curve HPLC_Data->Quant_HPLC UV_Measure Measure Absorbance at λmax UV_Deriv->UV_Measure UV_Data Acquire Spectrophotometric Data UV_Measure->UV_Data Quant_UV Quantify using UV-Vis Calibration Curve UV_Data->Quant_UV Compare Statistically Compare Results (e.g., t-test, Bland-Altman) Quant_HPLC->Compare Quant_UV->Compare Validation Assess Cross-Validation Acceptance Criteria Compare->Validation

Caption: Experimental workflow for the cross-validation of HPLC-UV and UV-Vis methods.

G Derivatization of 2-(3,4-Diethoxyphenyl)acetohydrazide with DNPH Analyte 2-(3,4-Diethoxyphenyl)acetohydrazide Product Colored Hydrazone Product (Quantifiable by UV-Vis) Analyte->Product + DNPH (H⁺ catalyst, Δ) DNPH 2,4-Dinitrophenylhydrazine (DNPH) Water Water (H₂O)

Caption: Reaction of the analyte with DNPH to form a colored product for UV-Vis analysis.

Conclusion

The choice between HPLC-UV and UV-Vis spectrophotometry for the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide depends on the specific analytical needs.

  • HPLC-UV is the superior method in terms of specificity, sensitivity, and its ability to separate the analyte from potential impurities. It is the recommended method for regulatory submissions and in complex sample matrices.

  • UV-Vis Spectrophotometry with derivatization offers a simpler, faster, and more cost-effective alternative for routine analysis, provided that the sample matrix is well-characterized and free from interfering substances.

A successful cross-validation, where the results from both methods are statistically comparable, provides a high degree of confidence in the analytical data, ensuring the quality and reliability of the quantification of 2-(3,4-Diethoxyphenyl)acetohydrazide in various research and development settings.

References

Validation

comparing the efficacy of 2-(3,4-Diethoxyphenyl)acetohydrazide with standard drugs

An Objective Evaluation Framework for 2-(3,4-Diethoxyphenyl)acetohydrazide and its Analogs Against Standard Therapeutic Agents For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation Framework for 2-(3,4-Diethoxyphenyl)acetohydrazide and its Analogs Against Standard Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available data on the biological efficacy of 2-(3,4-Diethoxyphenyl)acetohydrazide or its close analog, 2-(3,4-Dimethoxyphenyl)acetohydrazide. This guide, therefore, provides a comprehensive methodological framework for the evaluation of these and similar novel compounds against established standard drugs in the fields of anti-inflammatory and neuroprotective research.

Introduction

Hydrazide and hydrazone derivatives are recognized scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound 2-(3,4-Diethoxyphenyl)acetohydrazide, and its structural analogs, represent a class of molecules with therapeutic potential. However, a rigorous comparative evaluation against current standard-of-care is essential to ascertain their clinical viability. This guide outlines the experimental protocols and data presentation standards necessary for such a comparison.

Section 1: Evaluation of Anti-Inflammatory Efficacy

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of a novel compound like 2-(3,4-Diethoxyphenyl)acetohydrazide should be benchmarked against widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Standard Comparator Drugs:
  • Non-Selective COX Inhibitors: Ibuprofen, Naproxen, Diclofenac[1][2][3][4]

  • Selective COX-2 Inhibitors: Celecoxib[3][4]

  • Corticosteroids: Dexamethasone, Prednisone[5]

Experimental Protocols:

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for a thorough evaluation.

In Vitro Assays:

  • Inhibition of Protein Denaturation: This assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[6][7]

    • Principle: The ability of the test compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, is measured spectrophotometrically.

    • Protocol: A solution of BSA or egg albumin is incubated with the test compound at various concentrations. The mixture is then heated to induce denaturation, and the turbidity is measured. The percentage inhibition of denaturation is calculated relative to a control without the compound. Standard drugs like aspirin or diclofenac sodium should be used as positive controls.[6]

  • Cyclooxygenase (COX) Enzyme Activity Assay: This assay determines the mechanism of action by measuring the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

    • Principle: The ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using commercially available colorimetric or fluorometric assay kits.[8]

    • Protocol: Purified COX-1 and COX-2 enzymes are incubated with the test compound and a substrate (e.g., arachidonic acid). The formation of prostaglandin, the product of the COX reaction, is then quantified.

  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 cells): This cell-based assay mimics the inflammatory response in vitro.

    • Principle: The effect of the test compound on the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages is quantified.[8][9]

    • Protocol: RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS. The levels of NO in the cell culture supernatant are measured using the Griess assay, while cytokine levels are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[8][9]

In Vivo Models:

  • Carrageenan-Induced Paw Edema in Rodents: This is a widely accepted and well-characterized model of acute inflammation.

    • Principle: The injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.[10]

    • Protocol: Animals are pre-treated with the test compound or a standard drug (e.g., indomethacin) before the subplantar injection of carrageenan. Paw volume is measured at various time points after the injection using a plethysmometer.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables should be used to summarize the quantitative data obtained from the aforementioned experiments.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundProtein Denaturation IC50 (µg/mL)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM) in RAW 264.7
2-(3,4-Diethoxyphenyl)acetohydrazideData to be determinedData to be determinedData to be determinedData to be determined
IbuprofenReference ValueReference ValueReference ValueReference Value
DiclofenacReference ValueReference ValueReference ValueReference Value
CelecoxibReference ValueReference ValueReference ValueReference Value

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 6h
2-(3,4-Diethoxyphenyl)acetohydrazideTest DosesData to be determinedData to be determined
IndomethacinStandard DoseReference ValueReference Value
Vehicle Control-0%0%

Section 2: Evaluation of Neuroprotective Efficacy

Given that some hydrazide derivatives have shown neuroprotective potential, it is prudent to evaluate 2-(3,4-Diethoxyphenyl)acetohydrazide for such activity. This involves assessing its ability to protect neurons from various insults that mimic neurodegenerative conditions.

Standard Comparator Drugs:
  • NMDA Receptor Antagonist: Memantine[11]

  • Antioxidant/Free Radical Scavenger: Edaravone

  • Multi-modal Neuroprotectants: Citicoline, Cerebrolysin[12]

Experimental Protocols:

In Vitro Assays:

  • Neurotoxicity Models in Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These assays evaluate the compound's ability to protect neuronal cells from toxins.

    • Principle: The test compound's capacity to prevent cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA, for Parkinson's disease models), amyloid-beta (Aβ) peptides (for Alzheimer's disease models), or glutamate (for excitotoxicity models) is measured.[13][14]

    • Protocol: Neuronal cells are pre-treated with the test compound and then exposed to the neurotoxin. Cell viability is assessed using assays like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[13]

  • Measurement of Intracellular Reactive Oxygen Species (ROS): This assay determines the antioxidant potential of the compound within a cellular context.

    • Principle: The ability of the test compound to reduce the levels of intracellular ROS induced by an oxidative stressor (e.g., H₂O₂) is quantified using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13]

    • Protocol: Cells are treated with the test compound and an oxidative stressor. The fluorescence intensity, which is proportional to the amount of ROS, is then measured.

In Vivo Models:

  • Animal Models of Ischemic Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO): This model assesses the compound's ability to protect the brain from ischemic damage.

    • Principle: A focal cerebral ischemia is induced in rodents by occluding the middle cerebral artery. The neuroprotective effect of the test compound is evaluated by measuring the infarct volume and assessing neurological deficits.[15]

    • Protocol: The test compound is administered before, during, or after the ischemic insult. Neurological function is scored at various time points, and the brain is subsequently analyzed to determine the volume of infarcted tissue.

Data Presentation: Quantitative Comparison of Neuroprotective Activity

Table 3: In Vitro Neuroprotective Activity

CompoundProtection against Aβ-induced toxicity (% viability at X µM)Protection against 6-OHDA-induced toxicity (% viability at X µM)Reduction of H₂O₂-induced ROS (% of control)
2-(3,4-Diethoxyphenyl)acetohydrazideData to be determinedData to be determinedData to be determined
MemantineReference ValueN/AN/A
EdaravoneReference ValueReference ValueReference Value

Table 4: In Vivo Neuroprotective Activity in MCAO Model

CompoundDose (mg/kg)Infarct Volume Reduction (%)Neurological Deficit Score Improvement (%)
2-(3,4-Diethoxyphenyl)acetohydrazideTest DosesData to be determinedData to be determined
EdaravoneStandard DoseReference ValueReference Value
Vehicle Control-0%0%

Mandatory Visualizations

Experimental_Workflow_Anti_Inflammatory cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation protein_denaturation Protein Denaturation Assay cox_assay COX-1/COX-2 Inhibition Assay protein_denaturation->cox_assay Mechanism raw_lps LPS-stimulated RAW 264.7 Assay (NO, Cytokine Measurement) cox_assay->raw_lps Cellular Activity paw_edema Carrageenan-Induced Paw Edema raw_lps->paw_edema Promising Candidates end Comparative Efficacy vs Standard Drugs paw_edema->end Efficacy Data start Novel Compound (2-(3,4-Diethoxyphenyl)acetohydrazide) start->protein_denaturation Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to COX2 COX-2 (Prostaglandins) Nucleus->COX2 Induces Transcription iNOS iNOS (Nitric Oxide) Nucleus->iNOS Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation

References

Comparative

A Comparative Analysis of 2-(3,4-Diethoxyphenyl)acetohydrazide Analogs in Biological Assays

In the landscape of contemporary drug discovery, acetohydrazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative statistical anal...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, acetohydrazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative statistical analysis of bioassay data for analogs of 2-(3,4-Diethoxyphenyl)acetohydrazide, offering insights for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on 2-(3,4-Diethoxyphenyl)acetohydrazide, this guide focuses on its close structural analog, 2-(3,4-Dimethoxyphenyl)acetohydrazide, and other related derivatives to provide a comprehensive overview of their potential therapeutic applications, primarily in antimicrobial and anticancer research.

Comparative Bioactivity Data

The biological evaluation of acetohydrazide derivatives has revealed significant potential in both antimicrobial and anticancer applications. The following tables summarize the quantitative data from various studies on compounds structurally related to 2-(3,4-Diethoxyphenyl)acetohydrazide, providing a baseline for comparison.

Table 1: Anticancer Activity of Acetohydrazide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
1b MCF-7 (Breast)MTT18.24 ± 7.62[1]
PC-3 (Prostate)MTT45.81 ± 1.10[1]
1c MCF-7 (Breast)MTT27.56 ± 5.66[1]
PC-3 (Prostate)MTT53.12 ± 5.41[1]
1d MCF-7 (Breast)MTT43.13 ± 3.13[1]
PC-3 (Prostate)MTT90.17 ± 6.83[1]
1e MCF-7 (Breast)MTT7.62 ± 1.85[1]
PC-3 (Prostate)> 100[1]
21 U-87 (Glioblastoma)MTTReduces viability to 19.6 ± 1.5%[2]

Table 2: Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µM)Reference
4a S. aureusBroth Dilution26.11[3]
C. albicansBroth Dilution26.11[3]
4b P. aeruginosaBroth Dilution23.28[3]
S. typhiBroth Dilution23.28[3]
E. coliBroth Dilution23.28[3]
4c P. aeruginosaBroth Dilution22.89[3]
4g E. faecalisBroth Dilution18.95[3]
4h S. typhiBroth Dilution12.07[3]
S. aureusBroth Dilution5.88[3]
4i A. baumaniiBroth Dilution11.64[3]
E. coliBroth Dilution23.30[3]
C. albicansBroth Dilution23.30[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of acetohydrazide derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives) and incubated for a further 48-72 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[4]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1-5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microplate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the bio-evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide and Analogs characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic_value MIC Value Determination antimicrobial->mic_value sar Structure-Activity Relationship (SAR) Studies ic50->sar mic_value->sar

Caption: General workflow for the synthesis, characterization, and biological evaluation of acetohydrazide derivatives.

logical_relationship cluster_targets Potential Cellular Targets cluster_effects Biological Effects compound Acetohydrazide Derivative enzymes Enzymes (e.g., Kinases, Hydrolases) compound->enzymes receptors Cell Surface Receptors compound->receptors dna DNA/RNA compound->dna apoptosis Apoptosis Induction (Anticancer) enzymes->apoptosis growth_inhibition Growth Inhibition (Antimicrobial) enzymes->growth_inhibition receptors->apoptosis dna->apoptosis dna->growth_inhibition

Caption: Logical relationship of acetohydrazide derivatives with potential cellular targets and biological effects.

References

Validation

Independent Verification of 2-(3,4-Diethoxyphenyl)acetohydrazide Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Comparative Analysis of Synthetic Routes The synthesis of aromatic acetohydrazides, such as the target compound and its alternative, typically follows a rel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Synthetic Routes

The synthesis of aromatic acetohydrazides, such as the target compound and its alternative, typically follows a reliable two-step pathway. This involves the initial esterification of the corresponding phenylacetic acid, followed by hydrazinolysis of the resulting ester. This conventional method is widely adopted due to its efficiency and the general commercial availability of the starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide (projected) and 2-(4-chlorophenyl)acetohydrazide.

Parameter2-(3,4-Diethoxyphenyl)acetohydrazide (Projected)2-(4-chlorophenyl)acetohydrazide
Starting Material 2-(3,4-Diethoxyphenyl)acetic acid2-(4-chlorophenyl)acetic acid
Overall Yield ~85-95% (Projected)High
Esterification Reagent Thionyl chloride in ethanolThionyl chloride in ethanol
Esterification Yield High (Projected)High
Hydrazinolysis Reagent Hydrazine hydrate in methanolHydrazine hydrate in methanol
Hydrazinolysis Yield ~94% (based on analogous reactions)[1]High
Reaction Conditions Standard laboratory conditions (reflux)Standard laboratory conditions (reflux)
Purification Method RecrystallizationRecrystallization

Experimental Protocols

Projected Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

This projected protocol is based on the established synthesis of 2-(2-phenoxyphenyl)acetohydrazide and is expected to be a viable method for the target compound.[1]

Step 1: Synthesis of Ethyl 2-(3,4-diethoxyphenyl)acetate

  • To a solution of 2-(3,4-diethoxyphenyl)acetic acid in absolute ethanol, add thionyl chloride dropwise at 0°C.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(3,4-diethoxyphenyl)acetate.

Step 2: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide

  • Dissolve the crude ethyl 2-(3,4-diethoxyphenyl)acetate in absolute methanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(3,4-Diethoxyphenyl)acetohydrazide.

Synthesis of 2-(4-chlorophenyl)acetohydrazide

This protocol is based on established methods for the synthesis of similar acetohydrazide derivatives.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)acetate

  • Suspend 2-(4-chlorophenyl)acetic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 3-5 hours.

  • After cooling, remove the excess ethanol by distillation.

  • Pour the residue into cold water and extract with diethyl ether.

  • Wash the ether layer with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield ethyl 2-(4-chlorophenyl)acetate.

Step 2: Synthesis of 2-(4-chlorophenyl)acetohydrazide

  • Dissolve ethyl 2-(4-chlorophenyl)acetate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry to obtain 2-(4-chlorophenyl)acetohydrazide.

Mandatory Visualization

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start_acid 2-(3,4-Diethoxyphenyl)acetic Acid ester Ethyl 2-(3,4-diethoxyphenyl)acetate start_acid->ester SOCl2, Ethanol, Reflux intermediate_ester Ethyl 2-(3,4-diethoxyphenyl)acetate product 2-(3,4-Diethoxyphenyl)acetohydrazide intermediate_ester->product Hydrazine Hydrate, Methanol, Reflux

Caption: General two-step synthesis workflow for 2-(3,4-Diethoxyphenyl)acetohydrazide.

References

Comparative

Unveiling the Therapeutic Potential of Acetohydrazide Derivatives: A Comparative Analysis

A comprehensive review of the peer-reviewed literature reveals a notable absence of specific studies on the mechanism of action of 2-(3,4-Diethoxyphenyl)acetohydrazide. However, the broader class of acetohydrazide deriva...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the peer-reviewed literature reveals a notable absence of specific studies on the mechanism of action of 2-(3,4-Diethoxyphenyl)acetohydrazide. However, the broader class of acetohydrazide derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the validated mechanisms of action for structurally related acetohydrazide compounds, offering insights into the potential therapeutic applications of this chemical scaffold.

The acetohydrazide core is a versatile platform in medicinal chemistry, with derivatives showing promise as enzyme inhibitors, anti-inflammatory, antimicrobial, and anticancer agents. This guide will delve into the peer-reviewed evidence for these activities, presenting comparative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Enzyme Inhibition: A Primary Mechanism of Action

Acetohydrazide derivatives have been extensively investigated as inhibitors of various enzymes, suggesting a key mechanism through which they exert their therapeutic effects.

Urease Inhibition

Several studies have highlighted the potent urease inhibitory activity of acetohydrazide derivatives, which is crucial for addressing infections caused by ureolytic bacteria like Helicobacter pylori.

Comparative Data for Urease Inhibitors

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Coumarin-based acetohydrazide-1,2,3-triazole derivativesUrease1.62–16.91[1]
Dichlorophenyl hydrazide derivativesUrease-[2]
Thiourea (Reference Standard)Urease23.11 ± 1.02[1]

Experimental Protocol: In Vitro Urease Inhibition Assay

The urease inhibitory activity of novel coumarin-based acetohydrazide-1,2,3-triazole derivatives was assessed as described by Khan et al.[1]. The assay mixture, containing 25 µL of Jack bean urease enzyme solution and 55 µL of buffers containing 100 mM urea, was prepared. The mixture was incubated with 5 µL of the test compounds at 30°C for 15 minutes in 96-well plates. The production of ammonia was measured as an indicator of urease activity using the indophenol method. The absorbance was measured at 630 nm after 50 minutes. All reactions were performed in triplicate. Thiourea was used as the standard inhibitor. The percentage of inhibition was calculated using the following formula:

% Inhibition = 100 - (ODtestwell / ODcontrol) × 100

The IC50 values were determined using GraphPad Prism software.

α-Glucosidase Inhibition

Certain acetohydrazide derivatives have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of type 2 diabetes.

Comparative Data for α-Glucosidase Inhibitors

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Cyanoacetohydrazide linked to 1,2,3-triazolesα-Glucosidase1.00 ± 0.01 to > 750[3]
Acarbose (Reference Standard)α-Glucosidase754.1 ± 0.5[3]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory potential of cyanoacetohydrazide derivatives was evaluated as previously described[3]. A mixture of 10 µL of the test compound (in DMSO), 20 µL of α-glucosidase solution (0.5 unit/mL in phosphate buffer), and 50 µL of 100 mM phosphate buffer (pH 6.8) was incubated at 37°C for 15 minutes. After pre-incubation, 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer was added. The reaction was incubated for another 30 minutes at 37°C. The reaction was terminated by the addition of 50 µL of 0.1 M Na2CO3. The absorbance of the released p-nitrophenol was measured at 405 nm. Acarbose was used as the standard inhibitor.

Anti-inflammatory Activity

The anti-inflammatory properties of acetohydrazide derivatives have been attributed to their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.[4]

Comparative Data for Anti-inflammatory Activity

Compound/DerivativeAssayActivityReference
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideCarrageenan-induced rat paw edema32-58% reduction in inflammation[5][6]
Diclofenac (Reference Drug)Carrageenan-induced rat paw edema35-74% reduction in inflammation[5][6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The in-vivo anti-inflammatory activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides was evaluated using the carrageenan-induced rat paw edema model[6]. Male Wistar rats were divided into groups. The test compounds, suspended in 0.5% sodium carboxymethyl cellulose, were administered orally. One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, and 3 hours after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated for each group relative to the control group.

Antimicrobial Activity

Acetohydrazide derivatives have shown potential as antimicrobial agents, with proposed mechanisms including the inhibition of essential microbial enzymes like DNA gyrase.[4]

Comparative Data for Antimicrobial Activity

Compound/DerivativeOrganismZone of Inhibition (mm)MICReference
Pyridine Acetohydrazide DerivativeS. aureus, E. coli10-21-[7]
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideVarious bacteriaModerate to good-[8]

Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

The antimicrobial activity of a pyridine acetohydrazide derivative was determined using the disk diffusion method[7]. Mueller-Hinton agar plates were inoculated with standardized suspensions of the test microorganisms (Staphylococcus aureus and Escherichia coli). Filter paper discs impregnated with the test compound solution were placed on the agar surface. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters.

Anticancer Activity

Emerging evidence suggests that some acetohydrazide derivatives may possess anticancer properties, potentially through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[9]

Comparative Data for Anticancer Activity

Compound/DerivativeCell LineIC50 (µM)Proposed TargetReference
Trimethoxyphenyl-based analoguesHepG21.38 - 3.21β-tubulin polymerization[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of trimethoxyphenyl-based analogues was assessed using the MTT assay[10]. Human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.

G Proposed Anti-inflammatory Mechanism of Acetohydrazide Derivatives cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Acetohydrazide Derivatives Acetohydrazide Derivatives COX Enzymes COX Enzymes Acetohydrazide Derivatives->COX Enzymes

Caption: Proposed inhibition of COX enzymes by acetohydrazide derivatives.

G General Workflow for In Vitro Enzyme Inhibition Assay A Prepare Enzyme and Substrate Solutions B Add Test Compound (Acetohydrazide Derivative) A->B C Incubate at Specific Temperature and Time B->C D Measure Product Formation (e.g., Spectrophotometrically) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for in vitro enzyme inhibition assays.

G Proposed Anticancer Mechanism via VEGFR-2 Inhibition cluster_inhibition Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Acetohydrazide Derivatives Acetohydrazide Derivatives Acetohydrazide Derivatives->VEGFR-2 Blocks ATP-binding site

Caption: Proposed VEGFR-2 signaling inhibition by acetohydrazides.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(3,4-Diethoxyphenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 2-(3,4-Diethoxyphenyl)ac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 2-(3,4-Diethoxyphenyl)acetohydrazide, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Considerations

Based on information for related acetohydrazide compounds, 2-(3,4-Diethoxyphenyl)acetohydrazide should be handled as a hazardous substance.[4][5] Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

Quantitative Data Summary for Related Compounds

To provide context, the following table summarizes available data for similar compounds. It is crucial to treat 2-(3,4-Diethoxyphenyl)acetohydrazide with a similar or higher level of caution.

Property2-(3,4-Dimethoxyphenyl)acetohydrazide2-(4-ethoxyphenyl)acetohydrazide
CAS Number 60075-23-261904-55-0
Molecular Formula C10H14N2O3C10H12N2O2
Molecular Weight 210.23 g/mol 192.22 g/mol
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled)H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled)

Data sourced from available Safety Data Sheets.[4][5]

Step-by-Step Waste Disposal Protocol

This protocol is based on general best practices for hazardous chemical waste and specific guidance for hydrazide compounds. Always adhere to your institution's specific waste disposal guidelines and all local, state, and federal regulations.[7][8][9][10][11]

Waste Identification and Characterization
  • Treat all 2-(3,4-Diethoxyphenyl)acetohydrazide waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.[8]

  • Do not mix this waste with non-hazardous waste.[7]

Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Solid Waste: Collect solid 2-(3,4-Diethoxyphenyl)acetohydrazide waste, including residues and contaminated disposable labware (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled solid hazardous waste container.[7]

  • Liquid Waste:

    • Collect solutions containing 2-(3,4-Diethoxyphenyl)acetohydrazide in a separate, compatible, and clearly labeled liquid hazardous waste container.[12]

    • Segregate aqueous waste from solvent-based waste.[11][12]

    • Do not mix with incompatible waste streams, such as strong acids or oxidizing agents.[5][9]

  • Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7][11]

DisposalWorkflow start Generate Waste Containing 2-(3,4-Diethoxyphenyl)acetohydrazide is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Chemically Contaminated Sharps Container is_sharp->sharps_container Yes is_empty_container Is it an empty container? is_liquid->is_empty_container No (Solid) liquid_container Collect in Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in Solid Hazardous Waste Container is_empty_container->solid_container No triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes ehs_pickup Arrange for EHS Pickup sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container

References

Handling

Personal protective equipment for handling 2-(3,4-Diethoxyphenyl)acetohydrazide

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(3,4-Diethoxyphenyl)acetohydrazide. The following guidance is based on the safety data of structurally similar compounds, such as 2-(3,4-dimethox...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(3,4-Diethoxyphenyl)acetohydrazide. The following guidance is based on the safety data of structurally similar compounds, such as 2-(3,4-dimethoxyphenyl)acetohydrazide and other hydrazide derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,4-Diethoxyphenyl)acetohydrazide. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.

Hazard Identification and GHS Classification

Based on analogous compounds, 2-(3,4-Diethoxyphenyl)acetohydrazide is anticipated to be classified as follows:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneInspect gloves before use and dispose of them properly after handling the compound.
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantUse safety goggles to protect against splashes. A face shield is required when there is a significant risk of splashing.
Body Laboratory coatFlame-resistantA fully buttoned lab coat should be worn at all times.
Respiratory NIOSH-approved respiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.

Safe Handling and Operational Plan

Engineering Controls:

  • Chemical Fume Hood: All handling of 2-(3,4-Diethoxyphenyl)acetohydrazide, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid, do so on a tared, contained weighing paper or in a suitable vessel to prevent dispersal of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontamination: Clean the work area in the fume hood with an appropriate solvent and dispose of cleaning materials as hazardous waste.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 2-(3,4-Diethoxyphenyl)acetohydrazide must be treated as hazardous waste.

Waste Collection and Segregation:

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect in a labeled, leak-proof container compatible with the solvent used.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.

  • Store waste in a designated, secure satellite accumulation area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[3] The recommended disposal method is incineration.[3]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup emergency_spill Spill handle_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash emergency_fire Fire

Caption: Workflow for Safe Handling of 2-(3,4-Diethoxyphenyl)acetohydrazide.

References

© Copyright 2026 BenchChem. All Rights Reserved.